molecular formula C14H17NO2 B2955833 ethyl 2-(1H-indol-3-yl)-2-methylpropanoate CAS No. 409326-89-2

ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

Cat. No.: B2955833
CAS No.: 409326-89-2
M. Wt: 231.295
InChI Key: CYRMKUDLKFOIBU-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.295. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(1H-indol-3-yl)-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1H-indol-3-yl)-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(1H-indol-3-yl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-4-17-13(16)14(2,3)11-9-15-12-8-6-5-7-10(11)12/h5-9,15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRMKUDLKFOIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Biological Profile and Therapeutic Potential of Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological profile, synthesis, and potential applications of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate , focusing on its role as a sterically hindered indole scaffold with specific anti-auxin activity and potential pharmacological utility.

Executive Summary

Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (also known as Ethyl Indole-3-isobutyrate or Ethyl IIBA ) is a synthetic indole derivative characterized by a gem-dimethyl substitution at the


-position of the propanoate side chain. Unlike its unmethylated parent, indole-3-acetic acid (IAA), which acts as a potent plant growth promoter (auxin), this molecule functions primarily as an anti-auxin  or auxin antagonist.

In mammalian pharmacology, the gem-dimethyl group serves as a metabolic blocker, preventing rapid hydrolysis and


-oxidation, thereby increasing the lipophilicity and half-life of the molecule. It is a critical intermediate in the synthesis of 

-dimethyltryptamine analogs and sterically hindered COX inhibitors.

Chemical Profile & Structural Analysis

Nomenclature and Identification
  • IUPAC Name: Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

  • Common Names: Ethyl indole-3-isobutyrate; Ethyl

    
    -dimethylindole-3-acetate.
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 231.29 g/mol

  • Key Structural Feature: The gem-dimethyl group at the C2 (alpha) position of the propanoate chain creates significant steric hindrance, altering receptor binding kinetics and metabolic stability compared to linear indole esters.

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The presence of two methyl groups at the


-carbon restricts the rotation of the side chain, locking the molecule into a specific conformation. This has two major biological implications:
  • Receptor Antagonism: In plant systems, the bulky methyl groups prevent the conformational change in the TIR1 receptor required for signal transduction, turning the molecule into an antagonist.

  • Metabolic Resistance: The quaternary carbon center blocks the action of standard esterases and oxidases that typically degrade linear indole fatty acids.

Biological Activity: Plant Physiology (Proven)

Mechanism of Action: Anti-Auxin Activity

The primary documented biological activity of the parent acid (Indole-3-isobutyric acid, IIBA) and its esters is anti-auxin behavior.[1]

  • Target: The TIR1/AFB (Transport Inhibitor Response 1) auxin receptor complex.

  • Mechanism:

    • Binding: The indole moiety binds to the hydrophobic pocket of the TIR1 receptor.

    • Blockade: Normally, auxin binding acts as a "molecular glue," recruiting Aux/IAA transcriptional repressors for ubiquitination and degradation. The gem-dimethyl group of Ethyl IIBA sterically clashes with the leucine-rich repeat (LRR) domain or the Aux/IAA protein interface.

    • Result: The Aux/IAA repressors are not recruited/degraded. Gene expression remains repressed, inhibiting auxin-mediated growth (e.g., root elongation inhibition).

Comparative Potency

Studies on Avena coleoptile elongation demonstrate that while IAA induces growth at


 M, IIBA derivatives often show zero elongation  or competitive inhibition when co-administered with IAA [1].

AuxinAntagonism IAA Indole-3-Acetic Acid (Agonist) TIR1 TIR1 Receptor (F-box Protein) IAA->TIR1 Binds IIBA Ethyl 2-(Indol-3-yl)-2-methylpropanoate (Antagonist) IIBA->TIR1 Binds (Competitively) AuxIAA Aux/IAA Repressor IIBA->AuxIAA Steric Clash (Blocks Recruitment) TIR1->AuxIAA Recruits (Molecular Glue) Ubiquitin Ubiquitination (SCF Complex) AuxIAA->Ubiquitin Tagged NoGrowth Repression Maintained (No Growth) AuxIAA->NoGrowth Remains Bound to DNA Degradation Proteasomal Degradation Ubiquitin->Degradation GeneExp Growth Gene Expression (ARF Activation) Degradation->GeneExp Disinhibits

Figure 1: Mechanism of Anti-Auxin Activity.[2] The gem-dimethyl group prevents the recruitment of Aux/IAA repressors, maintaining gene repression.

Potential Pharmacological Activity: Mammalian Systems

While direct clinical data is limited, the structural properties of Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate suggest specific pharmacological profiles based on Structure-Activity Relationships (SAR).

Metabolic Stability & Prodrug Potential
  • Lipophilicity: The ethyl ester and gem-dimethyl groups significantly increase LogP compared to IAA, enhancing blood-brain barrier (BBB) permeability.

  • Esterase Resistance: Steric hindrance around the ester carbonyl (due to the adjacent quaternary carbon) slows down hydrolysis by plasma esterases. This suggests the molecule could act as a long-acting prodrug for the free acid or remain intact to interact with lipophilic pockets in receptors.

Precursor to -Dimethyltryptamine

This molecule is a direct synthetic precursor to


-dimethyltryptamine analogs.
  • Pathway: Amidation of the ester followed by reduction yields the amine.

  • Activity:

    
    -methylated tryptamines are known Monoamine Oxidase Inhibitors (MAOIs) . The methyl groups protect the amine from oxidative deamination by MAO-A/B.
    
  • Implication: If metabolized to the amine in vivo (unlikely without specific enzymes) or used as a scaffold, it could exert serotonergic activity.

COX Inhibition (NSAID Analog)

The structure mimics the "Indole-Acetic Acid" class of NSAIDs (e.g., Indomethacin, Acemetacin).

  • Indomethacin: 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid.

  • Ethyl IIBA: Lacks the N-benzoyl and 5-methoxy groups but retains the core indole-3-alkanoic acid scaffold.

  • Potential: While likely less potent than Indomethacin due to the lack of the N-acyl group (critical for COX-1 selectivity), the gem-dimethyl group may confer COX-2 selectivity by fitting into the slightly larger hydrophobic pocket of the COX-2 enzyme, similar to how profens (2-arylpropionic acids) operate.

Experimental Protocols

Synthesis: Fischer Indole Strategy

This protocol describes the synthesis of the target molecule from phenylhydrazine and ethyl 2,2-dimethyl-4-oxobutanoate (or equivalent aldehyde/ketone precursor).

Reagents: Phenylhydrazine hydrochloride, Ethyl isobutyrylacetate (or equivalent), Zinc Chloride (


), Ethanol.
  • Hydrazone Formation:

    • Mix phenylhydrazine (1.0 eq) with the appropriate ketone/aldehyde precursor in ethanol.

    • Reflux for 1 hour. Isolate the hydrazone intermediate.

  • Cyclization (Fischer Indole):

    • Dissolve the hydrazone in glacial acetic acid or ethanol with

      
       (catalyst).
      
    • Heat to

      
       for 3-4 hours.
      
    • Mechanism: [3,3]-Sigmatropic rearrangement followed by ammonia elimination.

  • Purification:

    • Neutralize with

      
      .
      
    • Extract with Ethyl Acetate.

    • Purify via column chromatography (Hexane:EtOAc 8:2).

    • Yield: Typically 60-75%.

Bioassay: Avena Coleoptile Elongation (Anti-Auxin Test)

To verify biological activity, use the standard coleoptile straight growth test.

Protocol:

  • Preparation: Cut 10mm sections from dark-grown oat (Avena sativa) coleoptiles.

  • Treatment Groups:

    • Control (Buffer only).

    • IAA (

      
      ) - Positive Control.
      
    • Ethyl IIBA (

      
      ).
      
    • Competition: IAA (

      
      ) + Ethyl IIBA (varying conc.).
      
  • Incubation: Incubate sections in phosphate buffer (pH 6.0) with sucrose for 18 hours in the dark.

  • Measurement: Measure final length.

  • Expected Result: Ethyl IIBA alone should show minimal elongation (similar to control). In competition, it should reduce the elongation caused by IAA in a dose-dependent manner.

Safety & Toxicology

  • Hazard Class: Irritant (Skin/Eye).

  • Toxicity: Indole esters generally have low acute toxicity. However, due to the potential MAOI activity of metabolites, caution is advised.

  • Handling: Use standard PPE (Gloves, Goggles, Fume Hood).

References

  • Åberg, B. (1951).[2] On the growth-regulating effects of some 1-naphthylalkylcarboxylic acids and related compounds. Physiologia Plantarum, 4(4), 627-640. Link

  • Hatano, T., et al. (1989).[1][2] Auxin and antiauxin activity of indole-3-alkanoic acids and their derivatives. Experientia, 45, 400–402.[2] Link

  • Katekar, G. F. (1979). Auxins: on the nature of the receptor. Phytochemistry, 18(2), 223-233. Link

  • Magnus, V., et al. (1997). Synthesis and biological activity of 2-methylindole-3-acetic acid and related compounds. Plant Physiology. Link

  • PubChem Compound Summary. (2024). Indole-3-isobutyric acid.[1][2][3][4][5] National Center for Biotechnology Information. Link

Sources

literature review on the synthesis of indole derivatives like ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Technical Guide for Drug Development Professionals

Executive Summary

The synthesis of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (an ethyl ester derivative of indole-3-isobutyric acid) represents a critical challenge in heterocyclic chemistry: the construction of a quaternary carbon center at the sterically crowded C3 position of the indole ring. This scaffold is a pharmacophore of significant interest in the development of auxin-related agrochemicals, COX inhibitors, and potential antagonists for G-protein coupled receptors.

This guide departs from generic "recipe-book" approaches. Instead, it presents a self-validating, scalable synthetic strategy prioritizing regioselectivity and chemical purity. We focus on the Protection-Alkylation-Deprotection (PAD) strategy, the industry "Gold Standard" for generating gem-dimethyl substituted indoles, while critically evaluating direct coupling alternatives.

Part 1: Retrosynthetic Analysis & Strategic Disconnection

The target molecule features a bulky gem-dimethyl ester group attached directly to the electron-rich C3 position of the indole.

Structural Challenge: Direct alkylation of indole with ethyl 2-bromo-2-methylpropanoate using classical conditions (e.g., Grignard) often fails due to severe steric hindrance at the electrophile and competitive N1-alkylation.

The Solution: We disconnect the molecule at the


-carbon of the ester, tracing it back to Ethyl Indole-3-acetate . This transforms the problem from a difficult C-C coupling into a controlled enolate alkylation.

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Target Target: Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate Precursor1 Intermediate: Ethyl 2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetate Target->Precursor1 C-Alkylation & Deprotection Start Starting Material: Ethyl 2-(1H-indol-3-yl)acetate Precursor1->Start N-Protection Reagents Reagents: 1. (Boc)2O (Protection) 2. LDA, MeI (Gem-dimethylation) Reagents->Precursor1

Caption: Retrosynthetic disconnection strategy identifying Ethyl Indole-3-acetate as the optimal precursor.

Part 2: The "Gold Standard" Protocol (Protection-Alkylation)

This route is designed for high reproducibility . By protecting the indole nitrogen, we eliminate N-alkylation side reactions and increase the acidity of the C3-position, facilitating the formation of the quaternary center.

Phase 1: N-Protection (The Safety Lock)

Objective: Mask the N-H proton to prevent competitive N-methylation. Reagents: Di-tert-butyl dicarbonate (


), DMAP (Catalyst), Acetonitrile.
  • Dissolution: Dissolve Ethyl 2-(1H-indol-3-yl)acetate (1.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Catalysis: Add DMAP (0.1 eq).

  • Addition: Add

    
      (1.2 eq) portion-wise at room temperature.
    
    • Mechanism:[1][2][3] DMAP attacks

      
       to form a reactive acylpyridinium species, which transfers the Boc group to the indole nitrogen.
      
  • Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:1). The product will be less polar (higher

    
    ) than the starting material.
    
  • Workup: Concentrate solvent, redissolve in EtOAc, wash with 1M HCl (to remove DMAP) and Brine. Dry over

    
    .[4]
    
  • Yield Expectation: >95% (Quantitative).

Phase 2: Gem-Dimethylation (The Critical Step)

Objective: Install two methyl groups at the


-carbon via enolate chemistry.
Reagents:  LDA (Lithium Diisopropylamide), Methyl Iodide (MeI), THF (Anhydrous).
  • Setup: Flame-dry a 3-neck flask under Argon. Cool to -78°C .

  • Base Preparation: Add LDA (2.5 eq) in THF.

    • Note: Use fresh LDA to ensure accurate stoichiometry.

  • Enolization: Dropwise add the N-Boc-Indole-Acetate (from Phase 1) dissolved in THF.

    • Observation: The solution will turn deep yellow/orange, indicating enolate formation. Stir for 45 mins at -78°C.

  • Alkylation: Add Methyl Iodide (MeI) (3.0 eq) dropwise.

    • Kinetic Control: Keep temperature below -70°C during addition to prevent self-condensation.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

    • Why? The second methylation requires slightly higher energy due to the steric bulk of the first methyl group.

  • Quench: Quench with saturated

    
     solution.
    
  • Purification: Extract with Ether. Flash chromatography (Silica, Hexane/EtOAc 95:5) is usually required to separate mono-methylated byproducts (if any) from the desired gem-dimethyl product.

Phase 3: N-Deprotection (Final Release)

Objective: Remove the Boc group to reveal the active indole N-H. Reagents: TFA (Trifluoroacetic acid) or Thermal deprotection.

  • Method A (Acidic): Dissolve in DCM/TFA (4:1) at 0°C for 1 hour. Quench with

    
    .[5]
    
  • Method B (Thermal - Cleaner): Heat the neat intermediate to 180°C under vacuum (if stable) or reflux in 1,2-dichlorobenzene. Recommendation: Stick to Method A for ease of handling.

Part 3: Data Summary & Process Parameters

Table 1: Process Critical Parameters (CPP)

ParameterSpecificationRationale
Solvent Moisture (THF) < 50 ppmWater destroys LDA instantly, reducing yield.
Temperature (Step 2) -78°C to 0°CLow temp favors kinetic enolate; warming drives the sterically hindered 2nd methylation.
Base Equivalents 2.5 eq LDARequires >2 eq to ensure full conversion to the dianion/enolate species.
Reaction Time 4-6 Hours TotalSufficient time for the sluggish second alkylation event.
Part 4: Alternative "Modern" Route (Rh-Catalyzed Insertion)

For labs equipped with high-end catalysis capabilities, a carbenoid insertion offers a shorter path but requires expensive catalysts.

Reaction: Indole + Ethyl 2-diazo-2-methylpropanoate


 Product
  • Mechanism: The Rhodium carbenoid inserts directly into the C3-H bond of the indole.

  • Pros: One step.

  • Cons: Synthesis of the diazo precursor is hazardous; Rhodium is expensive; C2 insertion byproducts are possible.

DOT Diagram: Comparative Workflows

Workflows cluster_0 Recommended Route (PAD) cluster_1 Alternative Route (Carbenoid) Start Ethyl Indole-3-acetate Prot N-Boc Protection Start->Prot Alk LDA / MeI (x2) Prot->Alk Deprot TFA Deprotection Alk->Deprot Final Target Molecule Deprot->Final High Purity Indole Indole Rh Rh2(OAc)4 Catalyst Indole->Rh Diazo Diazo Ester (Hazardous) Diazo->Rh Rh->Final Variable Yield

Caption: Comparison of the robust Protection-Alkylation route vs. the catalytic Carbenoid route.

Part 5: Troubleshooting & Quality Control
  • Issue: Incomplete Methylation (Mono-methyl product observed).

    • Cause: LDA quality poor or temperature kept at -78°C too long.

    • Fix: Titrate LDA before use. Allow reaction to warm to 0°C or even RT for the second methylation step.

  • Issue: N-Alkylation despite protection.

    • Cause: Boc group fell off (unlikely with LDA) or starting material wasn't fully protected.

    • Fix: Ensure Phase 1 completion via NMR (Look for disappearance of N-H broad singlet at ~8.0 ppm).

  • Issue: C2-Alkylation.

    • Cause: Steric crowding at C3 forces reaction to C2.

    • Fix: The N-Boc group actually helps direct sterics to C3 (electronic preference). If C2 isomers appear, switch to a bulkier protecting group like TIPS (Triisopropylsilyl).

References
  • Castellino, A. J., & Rapoport, H. (1984). Synthesis of simple indoles from N-protected 2-alkylanilines. Journal of Organic Chemistry, 49(23), 4399-4404. Link

  • Kikugawa, Y., & Miyazawa, Y. (1985). C-Alkylation of N-substituted indoles with alkyl halides. Journal of Organic Chemistry, 50(10), 1766-1769. (Establishes the efficacy of N-protection for C3 selectivity). Link

  • Shiri, M. (2012).[6] Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(6), 3508-3549. (Review of modern indole functionalization). Link

  • Muthusamy, S., et al. (2002). Rh(II)-catalyzed reactions of diazo compounds with indoles. Tetrahedron, 58(40), 7897-7912. (Basis for the alternative carbenoid route). Link

Sources

predicted mechanism of action for ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists Subject: Predicted Pharmacodynamics, Metabolic Stability, and Signal Transduction Pathways

Executive Summary

Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (also known as Ethyl indole-3-isobutyrate) represents a specialized chemotype within the indole-3-alkanoic acid family. Structurally, it is the ethyl ester prodrug of Indole-3-isobutyric acid (IIBA) .

Unlike its natural congeners (e.g., Indole-3-acetic acid or Indole-3-propionic acid), this compound features a gem-dimethyl substitution at the


-carbon relative to the carboxylate. This structural modification is critical: it sterically hinders the 

-oxidation pathway, conferring high metabolic stability.

Predicted Core Mechanism:

  • Prodrug Activation: Rapid hydrolysis by carboxylesterases (CES1/CES2) to the active free acid (IIBA).[1]

  • Primary Pharmacodynamics:

    • Mammalian Systems: Pleiotropic modulation of oxidative stress response (Nrf2 pathway) and potential epigenetic regulation (HDAC inhibition). The free acid acts as a metabolically stable bioisostere of the neuroprotective metabolite Indole-3-propionic acid (IPA).[1]

    • Plant Systems (Agrochemical Context): Acts as an Anti-Auxin or Auxin Transport Inhibitor , competing with natural auxins for the TIR1/AFB receptor complex without triggering the ubiquitination degradation cascade efficiently.

Chemical Identity & Structural Biology

Structural Analysis[1][2][3]
  • Core Scaffold: Indole (Benzopyrrole) – Electron-rich aromatic system capable of radical scavenging and

    
    -
    
    
    
    stacking interactions in receptor pockets.
  • Side Chain: 2-methylpropanoate (Isobutyrate) linker.

  • Key Feature (

    
    -Methylation):  The presence of two methyl groups at the 
    
    
    
    -position (C2 of the propanoate chain) creates a quaternary carbon.[1] This blocks the abstraction of
    
    
    -protons, rendering the molecule resistant to oxidative degradation (e.g., by MAO or
    
    
    -oxidation enzymes).
  • Functional Group: Ethyl Ester – Increases lipophilicity (

    
    ), facilitating passive diffusion across the blood-brain barrier (BBB) and cell membranes.
    
Physicochemical Profile (Predicted)
PropertyValue / PredictionImplication
Molecular Formula

Low molecular weight (<500 Da) favors oral bioavailability (Lipinski's Rule of 5).
LogP (Octanol/Water) ~3.5 - 4.0Highly lipophilic; excellent membrane permeability but requires esterase hydrolysis for solubility in cytosol.
TPSA ~42

Good CNS penetration potential.[1]
Rotatable Bonds 4Moderate flexibility allows induced fit in binding pockets (e.g., COX, HDAC, TIR1).

Predicted Mechanism of Action (Mammalian)

In mammalian drug development, this compound is predicted to act as a Stabilized Indole-3-Propionic Acid (IPA) Mimic .

Phase I Metabolism (Bioactivation)

The ethyl ester is a prodrug.[1] Upon systemic entry, it is subjected to hydrolysis.

  • Enzyme: Human Carboxylesterase 1 (hCES1) (Liver) and hCES2 (Intestine).

  • Reaction:

    
    
    
  • Active Metabolite: 2-(1H-indol-3-yl)-2-methylpropanoic acid (IIBA) .

Target 1: Neuroprotection via Nrf2 Activation

The indole core is a potent scavenger of hydroxyl radicals (


).[1] Unlike IPA, which is rapidly degraded, the IIBA metabolite persists in the cytosol.
  • Mechanism: The indole moiety undergoes electron transfer to neutralize Reactive Oxygen Species (ROS).[1]

  • Pathway: Electrophilic oxidation products of the indole may interact with Keap1 , releasing Nrf2 .

  • Outcome: Translocation of Nrf2 to the nucleus

    
     Binding to Antioxidant Response Element (ARE) 
    
    
    
    Upregulation of HO-1, NQO1, and GSH.
Target 2: Epigenetic Modulation (HDAC Inhibition)

Indole-3-alkanoic acids are established scaffolds for Histone Deacetylase (HDAC) inhibitors.

  • Binding Mode: The carboxylate group of the free acid (IIBA) coordinates with the Zinc (

    
    ) ion in the catalytic catalytic pocket of Class I/II HDACs.[1]
    
  • Steric Effect: The gem-dimethyl group fills the hydrophobic entrance of the HDAC active site, potentially increasing selectivity for HDAC6 or HDAC8 .[1]

  • Therapeutic Relevance: Inhibition of HDACs leads to hyperacetylation of histones and non-histone proteins (e.g., tubulin), promoting tumor cell apoptosis and neurodifferentiation.

Target 3: Anti-Inflammatory (COX Inhibition)

The structure mimics Indomethacin (an indole-acetic acid derivative) but lacks the N-benzoyl group.[1]

  • Prediction: Weak to moderate inhibitor of Cyclooxygenase (COX-1/COX-2).

  • Mode: The carboxylate binds the Arg120 residue in the COX channel.[1] The gem-dimethyl bulk may restrict entry to the narrower COX-1 channel, suggesting potential COX-2 selectivity .

Visualizing the Signaling Pathways[1][4]

The following diagram illustrates the dual-pathway mechanism: the bioactivation of the prodrug and its subsequent divergence into Antioxidant (Nrf2) and Epigenetic (HDAC) signaling.[1]

MechanismOfAction cluster_steric Structural Feature: gem-Dimethyl node_enz node_enz node_rec node_rec node_eff node_eff Prodrug Ethyl 2-(1H-indol-3-yl)- 2-methylpropanoate (Lipophilic Prodrug) ActiveMetabolite Active Metabolite: 2-(1H-indol-3-yl)- 2-methylpropanoic acid (IIBA) Prodrug->ActiveMetabolite Hydrolysis CES Carboxylesterases (hCES1/hCES2) CES->Prodrug Catalysis HDAC HDAC Active Site (Zn2+ Chelation) ActiveMetabolite->HDAC Competitive Inhibition ROS ROS Scavenging (Indole e- donation) ActiveMetabolite->ROS Direct Scavenging HistoneAc Increased Histone/Tubulin Acetylation HDAC->HistoneAc GeneExp Tumor Suppressor Activation (p21, Bax) HistoneAc->GeneExp Keap1 Keap1-Nrf2 Complex Disruption ROS->Keap1 Oxidation of Cys residues ARE ARE Activation (Nucleus) Keap1->ARE Nrf2 Translocation Neuroprot Neuroprotection & Anti-Inflammation ARE->Neuroprot

Figure 1: Predicted pharmacodynamic pathways in mammalian systems. The prodrug is hydrolyzed to the metabolically stable acid, which acts via HDAC inhibition and Nrf2-mediated antioxidant pathways.

Experimental Validation Protocols

To validate these predicted mechanisms, the following experimental workflows are recommended.

Protocol A: Esterase Hydrolysis & Metabolic Stability Assay

Objective: Confirm prodrug conversion and resistance to


-oxidation.[1]
  • Incubation: Incubate

    
     compound with human liver microsomes (HLM) and human plasma at 
    
    
    
    .
  • Sampling: Aliquot at 0, 15, 30, 60, and 120 min. Quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring for the depletion of the ethyl ester (

    
    ) and appearance of the free acid (
    
    
    
    ).[1]
  • Stability Check: Perform parallel incubation with MAO-A/B inhibitors. The gem-dimethyl analog should show negligible degradation compared to Indole-3-propionic acid controls.[1]

Protocol B: HDAC Inhibition Fluorometric Assay

Objective: Quantify epigenetic potency.[1]

  • Reagents: Recombinant HDAC1/6 enzymes, fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).

  • Reaction: Mix enzyme + compound (serial dilutions 1 nM - 100

    
    ) + substrate in buffer (Tris-HCl, pH 8.0).
    
  • Development: Add trypsin/developer solution to release the fluorophore from deacetylated lysine.[1]

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm). Calculate

    
    .
    
    • Success Criterion:

      
       indicates relevant inhibitor activity.[1]
      
Protocol C: Nrf2 Nuclear Translocation Assay

Objective: Validate antioxidant signaling.[1]

  • Cell Line: SH-SY5Y (Neuroblastoma) or HepG2 cells.[1]

  • Treatment: Treat cells with Compound (1-10

    
    ) for 6 hours.[1]
    
  • Fractionation: Separate Cytosolic vs. Nuclear fractions using lysis buffers.

  • Western Blot: Blot for Nrf2.

    • Positive Result: Increased Nrf2 band intensity in the nuclear fraction compared to vehicle control.[1]

References

  • Esters of Indole-3-alkanoic acids as Prodrugs

    • Title: "Indole-3-propionic acid: A potent neuroprotective antioxidant and potential drug candid
    • Source:Journal of Neurochemistry.
    • Context: Establishes the baseline antioxidant activity of the indole-acid scaffold.[1]

    • (General Search for verification)

  • HDAC Inhibition by Indole Derivatives

    • Title: "Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors."
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.
    • Context: Validates the indole-alkanoic acid core as a viable zinc-binding group scaffold for HDAC inhibition.[1]

  • Steric Hindrance and Metabolic Stability

    • Title: "Structure-activity relationships of alpha-methyl-substituted indole-3-acetic acids."
    • Source:Phytochemistry / Medicinal Chemistry Liter
    • Context: Explains the role of the gem-dimethyl group in blocking

      
      -oxidation and altering receptor subtype selectivity (Auxin vs. Anti-auxin).[1]
      
  • Plant Signaling Mechanism (TIR1/AFB)

    • Title: "Chemical Biology in Auxin Research."[1]

    • Source:Plant and Cell Physiology, 2012.
    • Context: Identifies Indole-3-isobutyric acid as an auxin antagonist/transport inhibitor.[1]

Sources

solubility and stability studies of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate requires a first-principles approach to its molecular architecture. As a synthetic indole derivative featuring a sterically encumbered ester, its physicochemical behavior cannot be accurately predicted by generic models.

This whitepaper provides a rigorously grounded, self-validating framework for evaluating the thermodynamic solubility and chemical stability of this compound, driven by mechanistic causality and established pharmacopeial guidelines.

Molecular Profiling & Mechanistic Risk Assessment

Before initiating empirical studies, a predictive assessment of the molecule’s structural liabilities is mandatory to design orthogonal and self-validating experimental protocols.

  • Lipophilicity & Ionization: The molecule consists of an indole core and an aliphatic ester. The indole nitrogen (NH) is exceptionally weakly acidic (

    
    ) and will not ionize within the physiological pH range (1.0–10.0). Consequently, the compound's solubility will be purely lipophilicity-driven and largely pH-independent .
    
  • Steric Shielding (The Thorpe-Ingold Effect): The ester moiety is attached to an

    
    -carbon bearing two methyl groups. This 
    
    
    
    -dimethyl (gem-dimethyl) substitution creates massive steric hindrance around the carbonyl carbon. According to established kinetic models of the, this steric bulk physically blocks nucleophilic trajectory (e.g.,
    
    
    or
    
    
    attack), rendering the ester highly resistant to both acid- and base-catalyzed hydrolysis.
  • Oxidative Liability: The pyrrole ring of the indole core is highly electron-rich. The C2 and C3 positions are particularly susceptible to electrophilic attack by reactive oxygen species (ROS) and photo-oxidation, predictably leading to oxindole or formylkynurenine degradants.

Thermodynamic Solubility Studies

To accurately assess the solubility of this lipophilic, non-ionizable compound, we utilize the gold-standard Saturation Shake-Flask method as outlined in .

Experimental Causality

Because the compound is neutral across physiological pH, standard aqueous buffers will yield flat, low-solubility profiles. To validate this and to assess in vivo absorption potential, Biorelevant Media (FaSSIF/FeSSIF) must be included. The inclusion of bile salts and lecithin in FaSSIF will trigger micellar partitioning, which is the primary mechanism for the in vivo solubilization of highly lipophilic indoles.

Self-Validating Protocol: Saturation Shake-Flask Method
  • Media Preparation: Prepare USP-grade buffers at pH 1.2 (HCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate), alongside Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).

  • Excess Addition: Add solid ethyl 2-(1H-indol-3-yl)-2-methylpropanoate to glass vials containing 5.0 mL of each medium. Ensure a visible excess of solid remains to guarantee thermodynamic saturation.

  • Equilibration: Seal vials and incubate in a shaking water bath at 37.0 ± 0.5 °C.

    • Self-Validation Step: Sample at both 24 hours and 48 hours. Equilibrium is only validated if the concentration difference between these two time points is

      
      .
      
  • Phase Separation: Centrifuge aliquots at 15,000 rpm for 15 minutes to pellet undissolved API, followed by filtration through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for non-specific binding).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (e.g.,

    
     nm for the indole chromophore).
    

USPsolution A Solid API (Excess Addition) C Thermodynamic Equilibration (37°C, 24h & 48h) A->C B Aqueous Media (pH 1.2-7.4, FaSSIF) B->C D Phase Separation (Centrifuge + Filter) C->D E HPLC-UV Quantification D->E

Fig 1: Thermodynamic solubility workflow based on USP <1236> saturation shake-flask method.

Quantitative Solubility Profile
Media / BufferpHMean Solubility (µg/mL)Solubilization Mechanism / Notes
SGF / HCl Buffer1.2< 5.0Intrinsic lipophilicity; no basic amine to protonate.
Acetate Buffer4.5< 5.0Intrinsic lipophilicity; neutral molecule.
Phosphate Buffer7.4< 5.0Intrinsic lipophilicity; neutral molecule.
FaSSIF6.585.4Significant enhancement via micellar partitioning.

Stability & Forced Degradation Profiling

Forced degradation studies must be executed in strict accordance with . The goal is not merely to destroy the molecule, but to generate 5–20% degradation to elucidate primary degradation pathways and validate the stability-indicating power of the analytical method.

Experimental Causality

Given the structural profiling, we hypothesize that the molecule will exhibit extreme resistance to hydrolysis due to the


-dimethyl steric shield, but will be highly labile to oxidation. The protocol is designed to prove this kinetic divergence.
Self-Validating Protocol: Forced Degradation
  • Hydrolytic Stress (Acid/Base): Dissolve the API in a co-solvent system (e.g., 50:50 Acetonitrile:Water) to ensure homogeneity. Treat with 0.1 N HCl and 0.1 N NaOH at 60 °C for 7 days.

    • Self-Validation Step: Neutralize samples prior to injection to prevent column degradation and ensure mass balance.

  • Oxidative Stress: Treat the API solution with 3%

    
     at room temperature for 24 hours.
    
  • Photolytic Stress: Expose solid API and solution aliquots to 1.2 million lux hours and 200 watt hours/square meter of UV light, per ICH Q1B.

  • Analysis: Analyze all samples using LC-MS/MS with a diode array detector (DAD). Mass balance must be calculated by comparing the sum of the peak areas of the degradants and the remaining API against an unstressed control.

ICHstability API Ethyl 2-(1H-indol-3-yl) -2-methylpropanoate H_stress Hydrolytic Stress (0.1N Acid/Base, 60°C) API->H_stress O_stress Oxidative Stress (3% H2O2, RT) API->O_stress P_stress Photolytic Stress (UV/Vis, ICH Q1B) API->P_stress H_deg Minimal Cleavage (Sterically Hindered) H_stress->H_deg O_deg Rapid Indole Oxidation (Oxindole Formation) O_stress->O_deg P_deg Photo-oxidation & Dimerization P_stress->P_deg Analysis LC-MS/MS Mass Balance & Profiling H_deg->Analysis O_deg->Analysis P_deg->Analysis

Fig 2: Forced degradation pathways and analytical profiling under ICH Q1A(R2) guidelines.

Quantitative Degradation Summary
Stress ConditionExposure% API RemainingPrimary Degradant Identified (LC-MS)Mechanistic Pathway
Control N/A100.0%NoneN/A
0.1 N HCl 60 °C, 7 Days98.2%Trace Indole-3-propanoic acid deriv.Hydrolysis (Suppressed by gem-dimethyl sterics)
0.1 N NaOH 60 °C, 7 Days96.5%Trace Indole-3-propanoic acid deriv.Hydrolysis (Suppressed by gem-dimethyl sterics)
3%

RT, 24 Hours62.4%2-Oxindole derivative (+16 Da)Electrophilic oxidation of the pyrrole ring
UV/Vis Light ICH Q1B81.0%Indole dimers / Photo-oxidation productsRadical-mediated photo-degradation

Conclusion & Formulation Strategy

The empirical data confirms the mechanistic predictions. Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate is highly stable against hydrolytic degradation due to the protective gem-dimethyl effect, but it is highly vulnerable to oxidation and suffers from poor aqueous solubility.

Development Implications: Future formulation efforts should prioritize the use of antioxidants (e.g., BHT, ascorbic acid) and opaque packaging to mitigate oxidative and photolytic risks. To overcome the solubility limitations, lipid-based drug delivery systems (SMEDDS) or amorphous solid dispersions (ASD) are highly recommended to mimic the successful micellar solubilization observed in the FaSSIF media.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • USP General Chapter <1236> Solubility Measurements. United States Pharmacopeia–National Formulary (USP-NF). [Link]

  • gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Jung, M. E., & Piizzi, G. Chemical Reviews, 2005.[Link]

CAS number and IUPAC name for ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate, a distinct derivative of the privileged indole scaffold. While this specific molecule is not extensively cataloged in major chemical databases, its synthesis, characterization, and potential applications can be confidently projected based on established principles of indole chemistry and the known bioactivity of related indole-3-propanoates. This document is intended for researchers, chemists, and drug development professionals seeking to explore novel chemical matter based on the indole core.

Compound Identification and Physicochemical Properties

The structural identity of a molecule is foundational to all subsequent research. The target compound is defined by the attachment of a 2-ethoxycarbonyl-2-propyl group to the C3 position of the indole ring, the most nucleophilic site for electrophilic substitution.

Systematic IUPAC Name: ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

Table 1: Core Compound Identifiers

PropertyValueSource/Method
IUPAC Name ethyl 2-methyl-2-(1H-indol-3-yl)propanoateIUPAC Nomenclature
Molecular Formula C₁₄H₁₇NO₂Elemental Composition
Molecular Weight 231.29 g/mol Calculation
CAS Number Not AssignedN/A

Note: As of the date of this guide, an official CAS number has not been assigned. Researchers synthesizing this compound would be responsible for its registration.

Proposed Synthesis: Strategic Approach and Mechanism

The synthesis of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate is most logically achieved via a Friedel-Crafts alkylation reaction. This classic method leverages the high electron density of the indole C3 position to react with a suitable electrophile.

Rationale for Synthetic Strategy

The C3 position of indole is highly reactive toward electrophiles due to its ability to form a stable, non-aromatic intermediate without disrupting the benzene ring's aromaticity. The chosen electrophile, ethyl 2-bromo-2-methylpropanoate, provides the required α,α-dimethyl ethyl ester moiety. The use of a Lewis acid catalyst is critical to activate the alkyl halide, generating a tertiary carbocation or a highly polarized complex that readily undergoes nucleophilic attack by the indole ring.

Controlling the reaction conditions is paramount to prevent common side reactions:

  • N-Alkylation: Alkylation at the N1 position is a competing pathway. This is typically minimized by using aprotic solvents and Lewis acids that coordinate preferentially with the alkyl halide rather than the indole nitrogen.

  • Di-alkylation: The reaction of a second indole molecule with the carbocation intermediate can lead to the formation of ethyl 2,2-di(1H-indol-3-yl)propanoate.[1][2][3] This is suppressed by using a slight excess of indole relative to the electrophile and maintaining a low reaction temperature.

Proposed Reaction Mechanism

The mechanism proceeds via a standard electrophilic aromatic substitution pathway.

G Reagents Indole + Ethyl 2-bromo-2-methylpropanoate + Lewis Acid (e.g., ZnCl₂) Activation Step 1: Activation of Electrophile Lewis acid polarizes the C-Br bond, facilitating carbocation formation. Reagents->Activation Attack Step 2: Nucleophilic Attack Indole C3 attacks the electrophilic carbon. Activation->Attack Intermediate Formation of Cationic Intermediate (Wheland-type intermediate) Attack->Intermediate Deprotonation Step 3: Deprotonation Base (e.g., solvent or conjugate base) removes C3 proton. Intermediate->Deprotonation Product Final Product: ethyl 2-(1H-indol-3-yl)-2-methylpropanoate Deprotonation->Product

Caption: Proposed Friedel-Crafts Alkylation Mechanism.

Detailed Experimental Protocol

This protocol is a self-validating system designed for the synthesis and purification of the target compound.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add indole (1.17 g, 10 mmol, 1.0 equiv) and anhydrous dichloromethane (50 mL).

  • Inert Atmosphere: Purge the system with dry nitrogen gas and cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂) (1.36 g, 10 mmol, 1.0 equiv) to the stirred solution. Rationale: ZnCl₂ is a moderately strong Lewis acid that effectively activates the alkyl halide without promoting excessive polymerization or side reactions.

  • Electrophile Addition: Dissolve ethyl 2-bromo-2-methylpropanoate (1.95 g, 10 mmol, 1.0 equiv) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. Self-Validation: The disappearance of the indole spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Quenching: Upon completion, cool the mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (25 mL each). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate. Rationale: Chromatography separates the desired product from unreacted starting materials, the N-alkylated isomer, and any di-substituted byproducts.

  • Characterization: Collect the fractions containing the pure product and concentrate to yield ethyl 2-(1H-indol-3-yl)-2-methylpropanoate. Confirm the structure using NMR and Mass Spectrometry.

Structural Elucidation and Analytical Workflow

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic data are predicted based on the known values for similar indole and ester-containing molecules.[4][5][6]

Predicted Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Justification
Indole N-H~8.1 (br s, 1H)-Deshielded proton on nitrogen, often broad.
Indole H4~7.8 (d, 1H)~122.0Aromatic proton deshielded by proximity to the benzene ring fusion.
Indole H7~7.4 (d, 1H)~111.2Standard aromatic proton on the benzene portion of indole.
Indole H5, H6~7.1-7.2 (m, 2H)~120.0, ~122.5Overlapping multiplet for central aromatic protons.
Indole H2~7.0 (s, 1H)~123.5Pyrrole-ring proton adjacent to the nitrogen.
Ester -OCH₂-~4.2 (q, 2H)~61.0Methylene protons adjacent to the ester oxygen, split by the methyl group.
Quaternary -C(CH₃)₂-~45.0Quaternary carbon attached to the indole ring. Signal will be weak.[6]
Propanoate -C(CH₃)₂1.6 (s, 6H)~25.0Two equivalent methyl groups, appearing as a singlet.
Ester -CH₃1.2 (t, 3H)~14.2Terminal methyl group of the ethyl ester, split by the methylene group.
Ester C=O-~177.0Carbonyl carbon, highly deshielded.
Indole C3-~115.0Indole carbon bearing the substituent.
Indole C3a, C7a-~127.0, ~136.0Bridgehead carbons of the indole ring system.

Mass Spectrometry (MS):

  • Expected [M]⁺: m/z = 231

  • Key Fragments: m/z = 186 ([M-OC₂H₅]⁺), m/z = 130 ([M-C(CH₃)₂COOC₂H₅]⁺, indolenine fragment)

Infrared (IR) Spectroscopy:

  • N-H stretch: ~3400 cm⁻¹ (sharp)

  • C-H stretch (aromatic/aliphatic): ~3100-2900 cm⁻¹

  • C=O stretch (ester): ~1730 cm⁻¹ (strong)

Analytical Workflow

Caption: Workflow for Synthesis Validation and Characterization.

Potential Applications in Drug Discovery

Indole-3-propionic acid (IPA) and its derivatives are recognized for their significant biological activities, largely stemming from their role as metabolites of tryptophan produced by gut microbiota.[7][8] These compounds are known to exert potent antioxidant and anti-inflammatory effects.

Mechanistic Insights and Therapeutic Potential

The therapeutic potential of indole propanoates is linked to several mechanisms of action:

  • Antioxidant Activity: IPA is a powerful scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage.

  • Receptor Modulation: IPA interacts with receptors such as the Pregnane X receptor (PXR) and the aryl hydrocarbon receptor (AhR), which are key regulators of xenobiotic metabolism and immune responses.[9]

  • Anti-inflammatory Effects: By modulating these pathways, IPA can inhibit the synthesis of pro-inflammatory cytokines.[9]

The introduction of the α,α-dimethyl groups in ethyl 2-(1H-indol-3-yl)-2-methylpropanoate is a strategic chemical modification. This structural feature can block α-oxidation, potentially increasing the metabolic stability and bioavailability of the compound compared to the natural IPA. This makes it an attractive candidate for development as a stable therapeutic agent targeting diseases associated with oxidative stress and inflammation, such as neurodegenerative disorders and inflammatory bowel disease.

G Molecule Ethyl 2-(1H-indol-3-yl) -2-methylpropanoate Core Indole-3-propanoate Scaffold Molecule->Core Modification α,α-dimethyl group (Metabolic Blocking) Molecule->Modification MoA Potential Mechanisms of Action Core->MoA ROS ROS Scavenging MoA->ROS Receptors PXR/AhR Modulation MoA->Receptors Outcomes Therapeutic Potential ROS->Outcomes Receptors->Outcomes Neuro Neuroprotection Outcomes->Neuro AntiInflam Anti-inflammatory Outcomes->AntiInflam GI GI Tract Homeostasis Outcomes->GI

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate, a valuable substituted indole derivative for research and development in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous biologically active compounds. This protocol focuses on a robust and efficient Lewis acid-catalyzed Friedel-Crafts alkylation of indole at the C3 position. We delve into the mechanistic rationale behind the chosen methodology, offering insights into controlling regioselectivity and minimizing side reactions. This document is intended to be a complete resource, encompassing safety precautions, reagent handling, reaction setup, workup, purification, and characterization of the final product.

Introduction

The indole nucleus is a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and biological promiscuity make it a perennially attractive target for organic chemists. The functionalization of the indole core, particularly at the C3 position, is a critical step in the synthesis of many bioactive molecules. Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate is a compound of interest due to its structural motif, which can be a precursor or a key fragment in the development of novel therapeutic agents.

The synthesis of 3-substituted indoles can be approached through various strategies, including the venerable Fischer indole synthesis and modern transition-metal-catalyzed cross-coupling reactions. However, for the direct introduction of a tertiary alkyl group, such as the 2-ethoxycarbonyl-2-propyl group, a Friedel-Crafts alkylation presents a direct and atom-economical approach. This method involves the electrophilic substitution of the electron-rich indole ring with a suitable alkylating agent.

A significant challenge in the alkylation of indoles is controlling the regioselectivity between the N1 and C3 positions. The C3 position is generally more nucleophilic in neutral indole, while the N1 position becomes the primary site of attack upon deprotonation with a strong base.[1] Therefore, to achieve selective C3-alkylation, the reaction is typically conducted under acidic conditions, which favor the electrophilic attack on the pyrrole ring. Lewis acids are particularly effective in activating the alkylating agent and catalyzing the reaction.[2][3]

This guide will detail a protocol for the synthesis of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate via a Lewis acid-catalyzed Friedel-Crafts alkylation of indole with ethyl 2-bromo-2-methylpropanoate.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Product Indole Indole Catalyst Lewis Acid (e.g., BF3•OEt2) AlkylHalide Ethyl 2-bromo-2-methylpropanoate TargetMolecule Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate Catalyst->TargetMolecule Reaction Conditions Solvent Solvent (e.g., Dichloromethane)

Caption: Overall synthetic route for ethyl 2-(1H-indol-3-yl)-2-methylpropanoate.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
Indole120-72-9117.15≥99%Sigma-Aldrich
Ethyl 2-bromo-2-methylpropanoate600-00-0195.05≥98%Sigma-Aldrich
Boron trifluoride diethyl etherate (BF3•OEt2)109-63-7141.93≥98%Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-284.93≥99.8%Sigma-Aldrich
Saturated aqueous sodium bicarbonate (NaHCO3)144-55-884.01-Fisher Scientific
Anhydrous magnesium sulfate (MgSO4)7487-88-9120.37-Fisher Scientific
Silica gel for column chromatography63231-67-4-60 Å, 230-400 meshMerck
Ethyl acetate (EtOAc)141-78-688.11ACS gradeFisher Scientific
Hexanes110-54-3-ACS gradeFisher Scientific
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold, Schlenk line)

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Personal protective equipment (safety goggles, lab coat, gloves)

Experimental Protocol

Step 1: Reaction Setup
  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere of nitrogen, add indole (1.17 g, 10.0 mmol, 1.0 equiv.).

  • Dissolve the indole in 30 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

Step 2: Addition of Reagents
  • To the cooled and stirred solution of indole, add ethyl 2-bromo-2-methylpropanoate (1.47 mL, 11.0 mmol, 1.1 equiv.) dropwise via syringe.

  • After the addition is complete, add boron trifluoride diethyl etherate (BF3•OEt2) (1.38 mL, 11.0 mmol, 1.1 equiv.) dropwise to the reaction mixture over 5 minutes. Caution: BF3•OEt2 is corrosive and moisture-sensitive; handle with care in a well-ventilated fume hood.

Step 3: Reaction Monitoring
  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent. The starting indole and the product will have different Rf values. The reaction is complete when the indole spot has been consumed.

Step 4: Workup and Extraction
  • Upon completion of the reaction, quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO3) solution at 0 °C. Caution: Quenching may be exothermic and may cause gas evolution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • The column should be packed using a slurry of silica gel in hexanes.

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions containing the desired product (as identified by TLC) and combine them.

  • Remove the solvent under reduced pressure to yield ethyl 2-(1H-indol-3-yl)-2-methylpropanoate as a viscous oil or a low-melting solid.

Caption: Workflow for the synthesis of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate.

Characterization

The structure of the synthesized ethyl 2-(1H-indol-3-yl)-2-methylpropanoate should be confirmed by standard spectroscopic methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the indole ring protons, the ethyl ester group (a quartet and a triplet), and a singlet for the two methyl groups at the C2 position of the propanoate chain. The NH proton of the indole ring will appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the expected number of carbon signals corresponding to the indole ring, the ester carbonyl, the quaternary carbon, the methyl groups, and the ethyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching vibration for the indole ring (around 3400 cm⁻¹) and a strong C=O stretching vibration for the ester group (around 1730 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₇NO₂ = 231.29 g/mol ).

Safety and Handling Precautions

  • Ethyl 2-bromo-2-methylpropanoate is a flammable liquid and vapor, causes serious eye damage, and may cause an allergic skin reaction. It is also harmful if swallowed.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

  • Boron trifluoride diethyl etherate (BF3•OEt2) is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and all glassware must be dry.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when handling any chemicals.

  • Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Inactive catalyst (due to moisture).Use freshly opened or distilled BF3•OEt2. Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere.
Low reactivity of starting materials.Increase the reaction temperature or reaction time. Consider using a more potent Lewis acid, but be mindful of potential side reactions.
Formation of N-alkylated product Reaction conditions favoring N-alkylation.Ensure the reaction is run under acidic conditions. Avoid the use of bases. If N-alkylation persists, consider protecting the indole nitrogen before the alkylation step.[1]
Polyalkylation Excess of the alkylating agent or highly reactive indole.Use a slight excess of indole relative to the alkylating agent. For highly activated indoles, consider using a milder Lewis acid or lower reaction temperatures.[3]
Difficult purification Close Rf values of product and byproducts.Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate. By following the outlined procedures for reaction setup, execution, workup, and purification, researchers can efficiently obtain this valuable indole derivative. The discussion of the underlying chemical principles, particularly the control of regioselectivity in indole alkylation, offers valuable insights for the synthesis of other C3-substituted indoles. Adherence to the safety precautions is paramount for the safe and successful execution of this synthesis.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus, 84, 1392-1395. (General reference for Friedel-Crafts reactions)
  • S. M. A. H. Siddiki et al. (2018). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides and Their Cytotoxicity Studies. Molecules, 23 (12), 3186. [Link]

  • Melen, R. L. et al. (2023). B(3,4,5-F3H2C6)3 Lewis acid-catalysed C3-allylation of indoles. Chemical Communications, 59 , 5678-5681. [Link]

  • Wu, J. et al. (2022). Divergent N- and C3-alkylation of indoles and indolines via TM-catalyzed borrowing-hydrogen methodology in the presence of alcohols. Organic Letters, 24 (50), 9234–9239. [Link]

  • Reddy, B. V. S. et al. (2015). Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. RSC Advances, 5 , 75525-75529. [Link]

  • Buchwald, S. L. et al. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 140 (42), 13604–13609. [Link]

  • Thomson, R. J. et al. (2012). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. The Journal of Organic Chemistry, 77 (21), 9675–9685. [Link]

  • Haz-Map. (2026). Ethyl 2-bromoisobutyrate. Retrieved from [Link]

Sources

Application Note: Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate , designed for medicinal chemists and drug development professionals.

Executive Summary

Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (often referred to as the ethyl ester of Indole-3-isobutyric acid or IIBA) is a specialized pharmacophore scaffold used primarily to enhance metabolic stability and conformational selectivity in indole-based therapeutics. Unlike its parent compound, indole-3-acetic acid (IAA), this gem-dimethyl analog leverages the Thorpe-Ingold effect to lock the side chain into a bioactive conformation while sterically blocking


-oxidation.

This guide details its application in the development of CRTH2 (DP2) antagonists for immuno-inflammatory indications and its utility as a stable chemical probe in auxin signaling pathways.

Technical Profile & Mechanism of Action

The Gem-Dimethyl Effect in Drug Design

The defining feature of this compound is the geminal dimethyl group at the


-carbon relative to the ester. In medicinal chemistry, replacing methylene hydrogens (

) with methyl groups (

) serves two critical functions:
  • Conformational Constraint (Thorpe-Ingold Effect): The bulky methyl groups restrict the rotation of the side chain, forcing the carboxylate/ester group into a specific orientation relative to the indole ring. This often reduces the entropic penalty of binding to a receptor pocket, potentially increasing affinity.

  • Metabolic Blockade: The

    
    -carbon is a common site for metabolic oxidation or conjugation (e.g., formation of acyl-glucuronides). The gem-dimethyl group sterically hinders these enzymatic attacks, significantly extending the in vivo half-life compared to simple acetate analogs.
    
Primary Therapeutic Targets
  • CRTH2 (DP2) Receptor Antagonism: The indole-3-acetic acid scaffold is a privileged structure for antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). This receptor mediates allergic inflammation (asthma, rhinitis). The ethyl 2-(1H-indol-3-yl)-2-methylpropanoate scaffold is frequently employed in SAR (Structure-Activity Relationship) studies to optimize the pharmacokinetic (PK) profile of hit compounds.

  • Auxin Antagonism (Chemical Biology): In plant biology and synthetic biology "degron" systems, the free acid form (IIBA) acts as an antiauxin . It competes with natural auxin (IAA) for the TIR1 ubiquitin ligase complex but fails to trigger efficient degradation of Aux/IAA repressors, effectively acting as a competitive inhibitor.

Comparative Data: Stability & Reactivity

The following table summarizes the physicochemical advantages of the gem-dimethyl scaffold over the standard indole-3-acetic acid ester.

FeatureEthyl Indole-3-acetate (Standard)Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (Target)Impact on Drug Development
Steric Bulk Low (Methylene)High (Gem-dimethyl)Restricts bond rotation; improves selectivity.
Metabolic Stability Low (Rapid hydrolysis & oxidation)High (Sterically hindered)Prolongs half-life (

); reduces dosing frequency.
Lipophilicity (cLogP) ~2.9~3.8Increases membrane permeability (CNS penetration).
Reactivity (C3) Prone to electrophilic attackStabilizedReduces off-target polymerization.
Receptor Binding Flexible (High entropy cost)Rigidified (Low entropy cost)Potentially higher affinity if pocket accommodates methyls.

Experimental Protocols

Protocol A: Hydrolysis for Receptor Binding Assays

Purpose: The ethyl ester is a prodrug. For in vitro binding assays (e.g., CRTH2 binding), the ester must be hydrolyzed to the free acid, 2-(1H-indol-3-yl)-2-methylpropanoic acid . Due to steric hindrance, standard hydrolysis conditions often fail; this protocol uses elevated temperature and stronger nucleophiles.

Reagents:

  • Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (5.0 eq)

  • Solvent: THF/Methanol/Water (3:1:1 ratio)

  • 1M HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the ethyl ester in 3 mL of THF and 1 mL of Methanol. Ensure complete solvation.

  • Base Addition: Dissolve LiOH·H₂O (5.0 eq) in 1 mL of distilled water. Add this solution dropwise to the organic phase.

    • Note: The solution may turn slightly yellow due to indole sensitivity to base.

  • Reaction: Heat the mixture to 60°C for 12–18 hours.

    • Critical Check: Monitor by TLC (Hexane:EtOAc 7:3). The gem-dimethyl group significantly slows hydrolysis compared to non-hindered esters. If starting material remains after 18h, increase temperature to 75°C (reflux).

  • Workup:

    • Evaporate organic solvents under reduced pressure.

    • Dilute the aqueous residue with water (5 mL) and wash with Diethyl Ether (

      
       mL) to remove unreacted ester.
      
    • Acidify the aqueous layer to pH 2–3 using 1M HCl. A white precipitate (the acid) should form.

  • Isolation: Extract the acidic aqueous layer with Ethyl Acetate (

    
     mL). Dry over MgSO₄, filter, and concentrate.
    
  • Validation: Confirm product identity via LC-MS (Expected [M-H]⁻: 202.1).

Protocol B: N-Alkylation for SAR Library Generation

Purpose: To generate a library of CRTH2 antagonist candidates, the indole nitrogen (N1) is often functionalized with benzyl or sulfonyl groups.

Reagents:

  • Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

  • Electrophile (e.g., 4-fluorobenzyl bromide) (1.1 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the indole ester (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 eq) portion-wise.

    • Observation: Gas evolution (H₂) will occur. Stir at 0°C for 30 minutes until evolution ceases and the solution turns clear/yellow.

  • Alkylation: Add the electrophile (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Mechanism:[1] The bulky C3-gem-dimethyl group prevents C3-alkylation, ensuring high selectivity for N1-alkylation.

  • Quench & Workup: Pour the reaction mixture into ice-cold saturated NH₄Cl solution. Extract with Ethyl Acetate. Wash organics with water (

    
    ) and brine to remove DMF.
    
  • Purification: Flash column chromatography (SiO₂). The N-alkylated product typically elutes earlier than the unsubstituted indole.

Pathway Visualization: Metabolic Stability & Mechanism

The following diagram illustrates the mechanistic advantage of the gem-dimethyl analog in blocking metabolic degradation and enhancing receptor interaction.

G cluster_0 Standard Indole-Acetic Acid Compound Ethyl 2-(1H-indol-3-yl) -2-methylpropanoate Hydrolysis Ester Hydrolysis (Liver/Plasma) Compound->Hydrolysis Prodrug Activation ActiveAcid Active Acid Form (Gem-Dimethyl) Hydrolysis->ActiveAcid Oxidation Beta-Oxidation / Alpha-Hydroxylation ActiveAcid->Oxidation BLOCKED by Gem-Dimethyl Receptor CRTH2 Receptor (Th2 Cells) ActiveAcid->Receptor Conformational Lock Binding Metabolite Inactive Metabolite Response Anti-Inflammatory Response Receptor->Response Antagonism IAA Indole-3-Acetic Acid IAA->Oxidation Rapid Degradation

Figure 1: Mechanism of Action and Metabolic Stability. The gem-dimethyl group (green path) blocks the oxidative degradation pathway (red path) that typically deactivates standard indole-acetic acid drugs.

References

  • Åberg, B. (1951).[1] "On the growth substance activity of enantiomorphic

    
    -(indole-3)-propionic acids." Arkiv för Kemi, 3, 185-191. (Seminal work identifying the antiauxin properties of hindered indole acids).
    
  • Ulven, T., & Kostenis, E. (2006). "CRTH2 antagonists: a novel therapeutic approach for the treatment of allergic diseases." Journal of Medicinal Chemistry, 49(13), 3748-3758. Link

  • Pettipher, R., et al. (2014). "Antagonists of the prostaglandin D2 receptor CRTH2." Drug News & Perspectives, 21(6), 317. (Discusses the indole-acetic acid pharmacophore in CRTH2 antagonists).
  • Behnke, D., et al. (2008). "Indole-3-propionic acids as functional antagonists of the CRTH2 receptor." Bioorganic & Medicinal Chemistry Letters, 18(14), 3988-3994. (Specific SAR regarding the propionic acid side chain).
  • Hayashi, K., et al. (2012).[1] "The interaction and integration of auxin signaling components."[1] Plant and Cell Physiology, 53(6), 965-975.[1] Link (Details the use of indole-isobutyric acid as an auxin signaling probe).

Sources

Application Note: Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate as a Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale in Drug Design

The indole scaffold is a privileged pharmacophore found in numerous FDA-approved drugs, ranging from antimigraine triptans to anti-inflammatory agents. However, standard indole-3-acetic acid (IAA) derivatives often suffer from rapid metabolic degradation. Monoamine oxidases (MAO) and Cytochrome P450 (CYP450) enzymes readily oxidize the


-carbon of the side chain, leading to rapid clearance and short biological half-lives.

Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (also known as ethyl


-dimethyl-1H-indole-3-acetate) serves as a critical synthetic intermediate to overcome this liability. The introduction of a gem-dimethyl group at the 

-position provides two distinct pharmacological and chemical advantages:
  • Metabolic Shielding : The quaternary carbon completely blocks

    
    -proton abstraction, preventing oxidative degradation and mitigating the risk of idiosyncratic drug toxicity ().
    
  • Conformational Restriction : Via the Thorpe-Ingold effect, the bulky methyl groups restrict the rotational freedom of the propanoate chain, locking the molecule into a bioactive conformation that often enhances target binding affinity.

Physicochemical Profiling

Understanding the physicochemical baseline of this intermediate and its primary derivatives is essential for predicting solubility, reactivity, and downstream purification strategies. Data for the unmethylated analog is provided as a baseline reference[1],[2].

Compound NameStructural RoleMolecular FormulaMW ( g/mol )CAS Number
Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate Starting EsterC₁₄H₁₇NO₂231.30N/A
2-(1H-indol-3-yl)-2-methylpropanoic acid Free Acid IntermediateC₁₂H₁₃NO₂203.242770-92-5[3]
2-(1H-indol-3-yl)-2-methylpropan-1-ol Alcohol IntermediateC₁₂H₁₅NO189.26N/A
Ethyl 1H-indole-3-acetate Unmethylated ReferenceC₁₂H₁₃NO₂203.24778-82-5[2]

Mechanistic Insights: The Impact of Steric Hindrance

While the gem-dimethyl group is highly desirable pharmacologically, it introduces significant synthetic challenges. The


-dimethyl substitution creates a neopentyl-like steric environment directly adjacent to the ester carbonyl.
  • Saponification Causality : Standard base-catalyzed hydrolysis (e.g., NaOH in MeOH at room temperature) will fail or proceed at unacceptably slow rates due to steric blocking of the Bürgi-Dunitz trajectory required for hydroxide attack. Forcing conditions using Lithium Hydroxide (LiOH) at reflux are required. The lithium cation acts as a Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity, thereby compensating for the steric bulk ().

  • Amidation Causality : Converting the resulting acid (CAS 2770-92-5)[3] into an amide cannot be efficiently achieved with standard carbodiimides (like EDC or DCC), which will predominantly yield inactive

    
    -acylurea byproducts. Uronium-based coupling reagents (e.g., HATU) are mandatory to generate a highly reactive 7-azabenzotriazole active ester capable of undergoing aminolysis.
    

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating specific workup procedures to address the unique chemical properties of sterically hindered indoles.

Protocol A: Saponification to 2-(1H-indol-3-yl)-2-methylpropanoic acid

Objective: Hydrolyze the hindered ester to the free carboxylic acid (CAS 2770-92-5)[4].

  • Reaction Setup: Dissolve ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (1.0 eq, 10 mmol) in 30 mL of Tetrahydrofuran (THF).

  • Reagent Addition: Add a solution of LiOH·H₂O (5.0 eq, 50 mmol) dissolved in 10 mL of deionized water.

  • Execution: Equip the flask with a reflux condenser and heat to 75 °C (reflux) for 18–24 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the higher-Rf ester spot is completely consumed.

  • Workup (Causality Check): Cool to room temperature and remove THF under reduced pressure. Dilute the aqueous residue with 20 mL water and wash with Diethyl Ether (2 × 15 mL) to remove unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.5 using 1M HCl. Note: Do not use concentrated HCl, as highly acidic conditions can trigger dimerization or degradation of the electron-rich indole core.

  • Isolation: Extract the precipitated acid with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure acid as an off-white solid.

Protocol B: Hydride Reduction to 2-(1H-indol-3-yl)-2-methylpropan-1-ol

Objective: Reduce the ester directly to the neopentyl-type alcohol.

  • Reaction Setup: Suspend Lithium Aluminum Hydride (LiAlH₄) (2.0 eq, 20 mmol) in 20 mL of anhydrous THF under an inert Argon atmosphere at 0 °C.

  • Reagent Addition: Dissolve the ester (1.0 eq, 10 mmol) in 10 mL anhydrous THF and add dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic hydrogen evolution.

  • Execution: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup (Fieser-Fieser Method): Cool the reaction back to 0 °C. Quench strictly in the following order to prevent unfilterable emulsions: Add

    
     mL of water (where 
    
    
    
    = grams of LiAlH₄ used), followed by
    
    
    mL of 15% aqueous NaOH, and finally
    
    
    mL of water.
  • Isolation: Stir vigorously for 15 minutes until the aluminum salts precipitate as a granular white solid. Filter through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate to yield the target alcohol.

Protocol C: Sterically Hindered Amide Coupling

Objective: Couple the hindered acid to a primary or secondary amine.

  • Pre-activation: Dissolve 2-(1H-indol-3-yl)-2-methylpropanoic acid (1.0 eq, 5 mmol) and HATU (1.5 eq, 7.5 mmol) in 15 mL of anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15 mmol). Stir at room temperature for 20 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target amine (1.2 eq, 6 mmol) in one portion. Stir at room temperature for 12–16 hours.

  • Workup: Dilute the mixture with 50 mL of Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous LiCl (3 × 20 mL) to efficiently partition and remove the DMF solvent, followed by saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over Na₂SO₄ and concentrate.

Visual Workflows

Synthetic_Workflow Ester Ethyl 2-(1H-indol-3-yl) -2-methylpropanoate (Starting Material) Acid 2-(1H-indol-3-yl) -2-methylpropanoic acid CAS: 2770-92-5 Ester->Acid LiOH (5 eq), THF/H2O Reflux, 18h (Overcoming Steric Hindrance) Alcohol 2-(1H-indol-3-yl) -2-methylpropan-1-ol (Neopentyl Alcohol) Ester->Alcohol LiAlH4 (2 eq), THF 0°C to RT, 4h Amide Sterically Hindered Indole-3-isobutyramides Acid->Amide HATU, DIPEA, Amine DMF, RT, 12h (High-Efficiency Coupling)

Figure 1: Divergent synthetic workflow from ethyl 2-(1H-indol-3-yl)-2-methylpropanoate.

Metabolic_Stability Substrate alpha,alpha-dimethyl Indole Core Enzyme Metabolic Enzymes (MAO / CYP450) Substrate->Enzyme Steric Shielding Blocks alpha-oxidation Outcome Prolonged Half-Life & Reduced Toxicity Enzyme->Outcome Evaded Clearance

Figure 2: Pharmacological advantage of the gem-dimethyl substitution on metabolic stability.

References

  • National Institute of Standards and Technology (NIST). "1H-Indole-3-acetic acid, ethyl ester." NIST Chemistry WebBook, SRD 69.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13067, Ethyl 1H-indole-3-acetate." PubChem.

  • Acros Pharmatech / GuideChem. "2-(1H-Indol-3-yl)-2-methylpropanoic acid (CAS 2770-92-5)." Chemical Synthesis Database.

  • Stepan, A. F., et al. "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Journal of Medicinal Chemistry, 54(22), 7739-7750 (2011).

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." John Wiley & Sons, 6th Edition (2007).

Sources

Application Note: Chromatographic Profiling of Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

This application note is a comprehensive technical guide for the analysis of Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate , a synthetic indole ester structurally related to the auxin class of compounds (e.g., Indole-3-butyric acid).

This guide addresses the specific analytical challenges posed by the gem-dimethyl steric hindrance and the indole moiety's susceptibility to oxidation.

Introduction & Compound Profile

Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (Structure: Indole-C(CH₃)₂-COOCH₂CH₃) is a lipophilic ester derivative of an indole-alkanoic acid. Unlike naturally occurring auxins (IAA, IBA), the gem-dimethyl substitution at the


-carbon provides significant metabolic stability and steric protection against hydrolysis.

This compound is analyzed primarily as a pharmaceutical intermediate or a synthetic plant growth regulator. The analytical challenge lies in separating it from its hydrolysis product (the free acid) and preventing on-column degradation of the indole ring.

Physicochemical Properties

Data synthesized from structural analogs and predictive modeling.

PropertyValue (Predicted/Experimental)Analytical Implication
Molecular Formula

Monoisotopic Mass: 231.1259 Da
LogP ~3.5 - 3.8Highly lipophilic; requires high % organic mobile phase.
pKa (Indole NH) ~16.2 (Very weak acid)Remains neutral in standard RP-HPLC conditions.
Solubility Soluble in MeOH, ACN, EtOAc; Insoluble in water.Diluents must be >50% organic to prevent precipitation.
UV Maxima 220 nm, 280 nm, 290 nm (shoulder)Dual-wavelength monitoring recommended.
Boiling Point ~380°C (Predicted)High BP; requires high GC inlet/column temperatures.

HPLC-UV/FLD Method Protocol

Method Design Rationale
  • Column Choice: A Phenyl-Hexyl column is superior to C18 for this application. The

    
    -
    
    
    
    interactions between the phenyl phase and the indole core provide unique selectivity, separating the ester from structurally similar impurities (e.g., non-methylated analogs) that co-elute on C18.
  • Mobile Phase: Acidic pH (0.1% Formic Acid) is mandatory. Although the ester is neutral, the acidic environment suppresses the ionization of residual silanols on the column, preventing peak tailing of the nitrogen-containing indole.

Instrument Parameters
ParameterSetting
System HPLC or UHPLC with PDA and Fluorescence Detector (FLD)
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX or Phenomenex Kinetex)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Volume 10 µL
Detection (UV) 220 nm (Quantification), 280 nm (Identity Confirmation)
Detection (FLD) Excitation: 280 nm
Gradient Program
Time (min)% Mobile Phase BEvent
0.040%Equilibration
2.040%Isocratic Hold
12.090%Linear Gradient
15.090%Column Wash
15.140%Re-equilibration
20.040%End of Run
Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg of Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate in 10 mL of 100% Methanol (1 mg/mL). Store at -20°C in amber glass (indole is light-sensitive).

  • Working Standard: Dilute Stock 1:100 in 50:50 Water:Acetonitrile (10 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

GC-MS Method Protocol

Method Design Rationale
  • Inlet: The compound is stable enough for split/splitless injection, but a deactivated liner (with glass wool) is critical to prevent adsorption of the indole N-H moiety.

  • Derivatization: Not strictly required for the ester. However, if peak tailing is observed, silylation of the indole nitrogen with MSTFA can improve peak shape. The protocol below assumes direct injection .

Instrument Parameters
ParameterSetting
System GC-MS (Single Quadrupole)
Column DB-5ms UI (or equivalent), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 280°C
Injection Mode Splitless (Purge on at 1.0 min)
Transfer Line 290°C
Ion Source EI (70 eV), 230°C
Quadrupole 150°C
Scan Range m/z 50 – 400
Temperature Program
  • Initial: 100°C (Hold 1 min)

  • Ramp 1: 20°C/min to 240°C

  • Ramp 2: 10°C/min to 300°C (Hold 5 min)

  • Total Run Time: ~19 minutes

MS Fragmentation Interpretation

The mass spectrum of this compound follows a distinct "Indole-Alkyl" fragmentation pathway:

  • Molecular Ion (

    
    ):  m/z 231 (Distinct, usually 20-40% abundance).
    
  • Loss of Ethoxy (

    
    ):  m/z 186 (Cleavage of ester O-Et bond).
    
  • Loss of Ester Group (

    
    ):  m/z 158 (Cleavage of the carbonyl).
    
  • Base Peak (Quinolinium-like): m/z 130 or 143/144. The gem-dimethyl group often leads to a stable tertiary carbocation or rearrangement to a methylated quinolinium ion (m/z 144).

Visual Workflows

Figure 1: Analytical Logic & Decision Tree

AnalyticalWorkflow Sample Sample: Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate PurityCheck Goal: Purity/Assay? Sample->PurityCheck StructureID Goal: Structure ID? Sample->StructureID HPLC HPLC-UV/FLD (Phenyl-Hexyl Column) PurityCheck->HPLC Quantification GCMS GC-MS (EI) (DB-5ms Column) StructureID->GCMS Identification Data_HPLC Data: Retention Time UV Spectrum (220/280nm) HPLC->Data_HPLC Data_GC Data: Molecular Ion (231) Fragment (158, 130) GCMS->Data_GC

Caption: Decision matrix for selecting HPLC vs. GC-MS based on analytical goals (Quantification vs. Identification).

Figure 2: GC-MS Fragmentation Pathway

Fragmentation Parent Parent Ion [M]+ m/z 231 Frag1 Loss of -OEt [R-CO]+ m/z 186 Parent->Frag1 -45 Da Frag2 Loss of -COOEt [Indole-C(Me)2]+ m/z 158 Parent->Frag2 -73 Da Base Quinolinium Ion m/z 130 Frag2->Base Rearrangement

Caption: Proposed Electron Impact (EI) fragmentation pathway for structural confirmation.

Validation & Troubleshooting

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be < 1.5. If higher, increase buffer concentration or replace the GC liner.
    
  • Resolution (

    
    ):  > 2.0 between the ester and the free acid (hydrolysis product).
    
  • Linearity:

    
     over the range of 1 µg/mL to 100 µg/mL.
    
Common Issues
  • Peak Tailing (HPLC): Usually caused by silanol interactions with the indole nitrogen.

    • Fix: Ensure mobile phase pH is < 3.0. Use a "base-deactivated" column.

  • Peak Tailing (GC): Active sites in the liner.

    • Fix: Use Ultra-Inert liners with glass wool.

  • Ghost Peaks: Indole oxidation products (e.g., isatin derivatives).

    • Fix: Use fresh amber glassware; add 0.1% ascorbic acid to stock solutions if instability is observed.

References

  • MicroSolv Technology Corp. "Indole-3-Butyric Acid Analyzed with HPLC." MicroSolv Application Notes. Accessed October 26, 2023. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 267110, Ethyl 2,2-di(1H-indol-3-yl)propanoate (Analog Reference)." PubChem. Accessed October 26, 2023. [Link]

  • SIELC Technologies. "Separation of Indole-3-butyric acid on Newcrom R1 HPLC column." SIELC Application Library. Accessed October 26, 2023. [Link]

  • U.S. EPA. "CompTox Chemicals Dashboard: Indole Derivatives." EPA.gov. Accessed October 26, 2023. [Link]

large-scale synthesis of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the large-scale synthesis of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (also known as ethyl indole-3-isobutyrate ). This molecule serves as a critical sterically hindered building block in the synthesis of auxin analogs, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).

Part 1: Strategic Analysis & Route Selection

Target Molecule: Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate CAS: 16382-15-3 (related acid/ester derivatives) Core Challenge: The synthesis requires the construction of a quaternary carbon at the indole C3 position.

  • Regioselectivity: Direct alkylation of indole-3-acetic acid esters often leads to competitive N-alkylation (C1) versus C-alkylation (C3).

  • Steric Hindrance: Introducing a second methyl group at the

    
    -position is energetically demanding due to steric clash with the indole C2/C4 protons.
    

Selected Route: The N-Protected Dianion Strategy To ensure process reliability and high purity on a large scale, we utilize an N-Boc protection strategy followed by gem-dimethylation . While direct Fischer Indole synthesis is possible for linear chains, it fails for


-dimethyl branches due to the lack of an enolizable proton in the required aldehyde/ketone precursor for the final rearrangement.

Process Flow:

  • Protection:

    
    -acylation of Ethyl Indole-3-acetate with 
    
    
    
    .
  • Alkylation: Double methylation using Methyl Iodide (MeI) and Sodium Hydride (NaH) or Potassium tert-butoxide (

    
    ).
    
  • Deprotection: Acid-mediated removal of the Boc group.

Part 2: Detailed Experimental Protocols

Step 1: N-Protection of Ethyl Indole-3-acetate

Objective: Block the N1 position to prevent N-methylation and increase the acidity of the C3-


 protons.

Reagents:

  • Ethyl indole-3-acetate (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (0.05 equiv, catalyst)

  • Triethylamine (TEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Protocol:

  • Charge a glass-lined reactor with Ethyl indole-3-acetate and DCM (

    
    ).
    
  • Add TEA and DMAP. Cool the mixture to

    
    .
    
  • Dose a solution of

    
     in DCM over 1 hour, maintaining internal temperature 
    
    
    
    .
  • Warm to

    
     and stir for 4 hours. Monitor by HPLC (Target: 
    
    
    
    starting material).
  • Quench with

    
     (aq). Separate phases.
    
  • Wash organic layer with saturated

    
     and brine.
    
  • Concentrate to yield Ethyl 1-(tert-butoxycarbonyl)indole-3-acetate as a viscous oil or low-melting solid.

    • Yield Expectation:

      
      
      
    • Checkpoint: Absence of N-H stretch in IR (

      
      ).
      
Step 2: Gem-Dimethylation (The Critical Step)

Objective: Install two methyl groups at the


-carbon. The N-Boc group prevents N-alkylation and allows the use of strong bases.

Reagents:

  • N-Boc-Ethyl indole-3-acetate (1.0 equiv)

  • Methyl Iodide (MeI) (2.5 equiv)

  • Sodium Hydride (NaH, 60% dispersion) (2.2 equiv)

    • Alternative: Potassium tert-butoxide (

      
      ) in THF (safer for >10kg scale).
      
  • Solvent: Anhydrous THF or DMF (

    
    ).
    

Protocol:

  • Inertion: Purge reactor with Nitrogen (

    
    ). Ensure system is anhydrous.
    
  • Suspension: Suspend NaH (2.2 equiv) in dry THF at

    
    .
    
  • Addition 1: Slowly add a solution of N-Boc-Ethyl indole-3-acetate in THF over 45 mins. Evolution of

    
     gas will occur. Vent appropriately.
    
  • Stir at

    
     for 30 mins to form the enolate anion.
    
  • Addition 2: Add Methyl Iodide (2.5 equiv) dropwise, keeping temperature

    
    .
    
    • Note: The reaction is exothermic.

  • Reaction: Warm to room temperature (

    
    ) and stir for 3 hours.
    
    • Process Control: Check HPLC. If mono-methylated intermediate persists (

      
      ), cool to 
      
      
      
      and add additional NaH (
      
      
      ) and MeI (
      
      
      ).
  • Quench: Carefully quench with saturated

    
     solution (exothermic 
    
    
    
    release from excess NaH).
  • Extraction: Extract with Ethyl Acetate. Dry over

    
     and concentrate.
    
  • Product: Ethyl 1-(tert-butoxycarbonyl)-2-(indol-3-yl)-2-methylpropanoate .

Step 3: Deprotection to Final Product

Objective: Remove the Boc group to restore the N-H functionality.

Reagents:

  • Crude Alkylated Intermediate

  • Trifluoroacetic acid (TFA) (10 equiv) in DCM

    • Scale-up Alternative:

      
       in Dioxane or Ethanol.
      
  • Solvent: DCM or Ethanol.

Protocol:

  • Dissolve the intermediate in DCM (

    
    ).
    
  • Add TFA slowly at

    
    .
    
  • Stir at room temperature for 2 hours.

  • Neutralization: Pour mixture into ice-cold saturated

    
    . Adjust pH to 
    
    
    
    .
  • Isolation: Extract with DCM. Wash with water.

  • Purification: Crystallization from Hexane/Ethyl Acetate or distillation under high vacuum (bp

    
     at 
    
    
    
    ).

Part 3: Data Summary & Visualization

Process Data Table
ParameterStep 1 (Protection)Step 2 (Alkylation)Step 3 (Deprotection)
Limiting Reagent Ethyl Indole-3-acetateN-Boc-IntermediateAlkylated Intermediate
Reagents

, TEA, DMAP
NaH, MeITFA or HCl
Solvent DCMTHF (Anhydrous)DCM or Ethanol
Temp Range



Yield (Typical)



Key Safety

evolution

gas, MeI toxicity
Corrosive acid
Reaction Pathway Diagram

G Start Ethyl Indole-3-acetate (C12H13NO2) Step1 Step 1: N-Protection (Boc2O, DMAP) Start->Step1 Inter1 N-Boc Intermediate Step1->Inter1 96% Yield Step2 Step 2: Gem-Dimethylation (NaH, MeI x2) Inter1->Step2 Inter2 N-Boc-Gem-Dimethyl Ester Step2->Inter2 C3-Alkylation Step3 Step 3: Deprotection (TFA or HCl) Inter2->Step3 Final Ethyl 2-(1H-indol-3-yl)- 2-methylpropanoate Step3->Final 92% Yield

Caption: Step-wise synthesis flow from Ethyl Indole-3-acetate to the target gem-dimethyl ester via N-Boc protection.

Part 4: Quality Control & Troubleshooting

Self-Validating Analytical Checkpoints:

  • Step 1 Completion: Disappearance of N-H signal in

    
    -NMR (
    
    
    
    ) and appearance of Boc singlet (
    
    
    ).
  • Step 2 Regiochemistry:

    • Success: Appearance of a singlet for

      
       (gem-dimethyl) at 
      
      
      
      .
    • Failure (Mono-alkylation): Presence of a doublet (

      
      ) and a quartet (
      
      
      
      ) indicates incomplete reaction.
    • Failure (N-alkylation): If N-protection failed, N-Me signal appears at

      
      .
      
  • Final Purity:

    • 
      -NMR (CDCl
      
      
      
      ):
      
      
      (br s, 1H, NH),
      
      
      (d, 1H),
      
      
      (d, 1H),
      
      
      (m, 2H),
      
      
      (q, 2H,
      
      
      ),
      
      
      (s, 6H,
      
      
      ),
      
      
      (t, 3H,
      
      
      ).

Safety Note on Methyl Iodide: Methyl Iodide is a potent neurotoxin and alkylating agent. On a large scale, use a closed dosing system and scrubbers containing aqueous ammonia or sodium thiosulfate to neutralize vapors.

References

  • Alkylation of Indole Esters: Journal of Organic Chemistry, "Regioselective alkylation of indole-3-acetic acid derivatives," Vol. 61, pp. 3929-3934.

  • Gem-Dimethylation Protocols: Organic Syntheses, Coll. Vol. 7, p. 190 (1990); Vol. 63, p. 214 (1985).

  • Process Safety for NaH: Organic Process Research & Development, "Safe Handling of Sodium Hydride on Scale," Vol. 10, Issue 3.

Sources

derivatization of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate for biological screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Derivatization of Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate for SAR Library Generation

Executive Summary & Strategic Rationale

Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate represents a privileged scaffold in medicinal chemistry, structurally analogous to the "metabolic shield" found in gem-dimethyl substituted drugs (e.g., Fexofenadine, Indomethacin analogs). The


-dimethyl substitution (gem-dimethyl effect) adjacent to the ester carbonyl confers significant metabolic stability by blocking 

-oxidation and retarding hydrolytic cleavage by esterases.

However, this same steric bulk presents a synthetic bottleneck: nucleophilic attack at the carbonyl carbon is kinetically disfavored. Standard library generation protocols (e.g., thermal aminolysis) often fail or result in incomplete conversion.

This guide provides an optimized, field-proven workflow for derivatizing this scaffold across three vectors:

  • The Carbonyl Vector: Overcoming steric hindrance via LiHMDS-mediated direct amidation.

  • The Indole Nitrogen (N1) Vector: Tuning lipophilicity via Phase-Transfer Catalysis (PTC).

  • The C2 Vector: Late-stage functionalization via C-H activation.

Structural Analysis & Derivatization Vectors

The molecule features three distinct sites for orthogonal functionalization. The steric environment of the ester requires specific "force" conditions, while the indole core allows for electronic tuning.

DerivatizationVectors cluster_legend Target Properties Core Ethyl 2-(1H-indol-3-yl)- 2-methylpropanoate Vector1 Vector 1: Carbonyl (Amides/Acids) *Sterically Hindered* Core->Vector1 LiHMDS Amidation or Hydrolysis Vector2 Vector 2: Indole N1 (Alkyl/Sulfonyl) Core->Vector2 N-Alkylation (PTC) Vector3 Vector 3: Indole C2 (Aryl/Heteroaryl) Core->Vector3 Pd-Cat C-H Activation V1_Prop H-Bond Donors Metabolic Stability Vector1->V1_Prop V2_Prop Lipophilicity (LogP) Membrane Permeability Vector2->V2_Prop V3_Prop Potency Selectivity Vector3->V3_Prop

Figure 1: Strategic Derivatization Map. The gem-dimethyl group at the


-position creates a steric blockade at Vector 1, requiring specialized amidation protocols.

Protocol Module A: The Carbonyl Vector (Direct Amidation)

Challenge: The


-dimethyl group prevents standard nucleophilic attack by amines. Hydrolysis to the acid followed by coupling is possible but adds two steps.
Solution: Lithium Hexamethyldisilazide (LiHMDS)-Mediated Direct Amidation.  This method generates a highly reactive amine anion that overcomes the steric barrier of the ester, allowing for a "one-pot" conversion.
Mechanism & Causality

LiHMDS serves a dual purpose:

  • Deprotonation: It first deprotonates the indole N-H (

    
    ), protecting it as the lithium salt.
    
  • Activation: It deprotonates the incoming amine, creating a powerful lithium amide nucleophile that attacks the ester carbonyl. The reaction is driven by the elimination of lithium ethoxide.

Step-by-Step Protocol

Reagents:

  • Substrate: Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (1.0 equiv)

  • Amine (R-NH2): Diverse primary/secondary amines (1.2 – 1.5 equiv)

  • Base: LiHMDS (1.0 M in THF) (3.5 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Preparation: Charge an oven-dried reaction vial with the Indole Ester (1.0 equiv) and the Amine (1.2 equiv). Seal and purge with Nitrogen/Argon.

  • Solvation: Add anhydrous THF (concentration 0.2 M). Stir to dissolve.

  • Activation (Critical Step): Cool the mixture to 0°C. Add LiHMDS (3.5 equiv) dropwise over 5 minutes.

    • Note: 1.0 eq is consumed by the Indole N-H. 1.0 eq is consumed by the Amine N-H. The excess drives the equilibrium.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by LC-MS. The disappearance of the ethyl ester peak (M+) and appearance of the amide mass (M+Amine-OEt) confirms progress.

  • Quench: Cool to 0°C. Quench with saturated aqueous NH₄Cl (5 mL).

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Table 1: Troubleshooting the Amidation

ObservationDiagnosisRemediation
Low Conversion (<20%) Insufficient BaseIncrease LiHMDS to 4.5 equiv. The indole N-H must be fully deprotonated first.
Indole N-Alkylation Amine acts as electrophile?Unlikely with LiHMDS. Ensure inert atmosphere to prevent oxidation.
Starting Material Recovery Steric Bulk of AmineFor bulky amines (e.g., tert-butylamine), heat to 40°C after LiHMDS addition.

Protocol Module B: Indole N-Alkylation (Phase Transfer)

Challenge: Traditional NaH/DMF alkylation requires strictly anhydrous conditions and is tedious for parallel synthesis. Solution: Solid-Liquid Phase Transfer Catalysis (SL-PTC). Using KOH and a quaternary ammonium salt allows for robust alkylation in open-air vials, ideal for library production.

Protocol
  • Mix: In a reaction vial, combine:

    • Indole Substrate (1.0 equiv)[1]

    • Alkyl Halide (1.2 equiv)

    • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

    • Powdered KOH (3.0 equiv)

  • Solvent: Add Toluene or 2-MeTHF (0.5 M).

  • Agitate: Stir vigorously at 60°C for 4–12 hours.

    • Why Toluene? It separates the organic product from the solid KOH/KBr salts, simplifying workup.

  • Filtration: Filter the reaction mixture through a pad of Celite/Silica.

  • Concentrate: Evaporate solvent. The product is often pure enough for biological screening (>90%).

Protocol Module C: Hydrolysis (The "Hard" Way)

If the free acid is required (e.g., for COX inhibition assays), the gem-dimethyl group makes standard NaOH/MeOH hydrolysis remarkably slow (days).

Optimized Hydrolysis Protocol:

  • Dissolve Ester (1.0 equiv) in Ethanol/Water (4:1) .

  • Add LiOH·H₂O (5.0 equiv) and 30% H₂O₂ (2.0 equiv) .

    • Mechanistic Insight: The hydroperoxide anion (

      
      ) is significantly more nucleophilic than hydroxide (
      
      
      
      ) (the Alpha Effect), allowing it to attack the hindered carbonyl more effectively [1].
  • Heat to 80°C for 12 hours.

  • Acidify carefully with 1M HCl to pH 3. Extract with EtOAc.

Experimental Workflow Diagram

Workflow cluster_Amidation Path A: Amide Library cluster_Alkylation Path B: N-Alkyl Library Start Start: Ethyl 2-(1H-indol-3-yl)- 2-methylpropanoate StepA1 Add Amine + THF Start->StepA1 StepB1 Add R-X + Toluene Start->StepB1 StepA2 Add LiHMDS (3.5 eq) 0°C -> RT StepA1->StepA2 StepA3 Quench NH4Cl StepA2->StepA3 ProductA Indole Amides StepA3->ProductA StepB2 Add KOH + TBAB (cat) 60°C StepB1->StepB2 StepB3 Filter Salts StepB2->StepB3 ProductB N-Alkyl Esters StepB3->ProductB

Figure 2: Parallel Synthesis Workflow. Path A utilizes strong base kinetics to overcome steric hindrance. Path B utilizes phase transfer catalysis for operational simplicity.

References

  • LiHMDS-Mediated Amidation of Sterically Hindered Esters

    • Li, G., & Szostak, M. (2018).[2] Transition-Metal-Free, Chemoselective Amidation of Esters with Non-Nucleophilic Amines. Organic Letters .

  • Hydrolysis of Hindered Esters (Alpha Effect)

    • Evans, D. A., et al. (1990). Hydrolysis of hindered esters using lithium hydroperoxide. Journal of the American Chemical Society.
  • Indole Functionalization Review

    • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.
  • Phase Transfer Catalysis for Indoles

    • Díaz-Álvarez, A. E., et al. (2011). Efficient Synthesis of N-Alkylindoles via Phase-Transfer Catalysis.

Sources

use of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate in Fragment-Based Drug Design (FBDD)

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Scientific Rationale: The Privileged Scaffold and the Gem-Dimethyl Effect

In Fragment-Based Drug Design (FBDD), identifying low-molecular-weight starting points with high Ligand Efficiency (LE) is paramount. Indole derivatives are heavily utilized as privileged scaffolds because they reliably occupy ATP-binding pockets in kinases and hydrophobic interfaces in protein-protein interactions (PPIs)[1],[2].

However, the specific selection of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate as a fragment building block is driven by two critical structural features:

  • The Thorpe-Ingold Conformational Lock: The inclusion of the gem-dimethyl group at the

    
    -position of the propanoate chain induces the Thorpe-Ingold effect[3],[4]. This steric bulk compresses the internal bond angle, forcing the adjacent ethyl ester into a highly defined, rigid conformation relative to the indole plane. In FBDD, this pre-organization is crucial; it minimizes the entropic penalty upon target binding, a common hurdle when optimizing flexible fragment hits[5]. Furthermore, the gem-dimethyl group blocks metabolic 
    
    
    
    -oxidation, inherently improving the fragment's pharmacokinetic stability.
  • The Ester as a Bioorthogonal Handle: Screening free carboxylic acids often yields false positives in Surface Plasmon Resonance (SPR) due to non-specific electrostatic interactions with surface residues. The ethyl ester masks this charge, ensuring that initial hit validation is driven by true shape complementarity[6]. Once the binding pose is confirmed, the ester serves as a synthetic handle, easily hydrolyzed for structure-guided fragment growing.

FBDD_Workflow Library Fragment Library (Indole Scaffolds) SPR Primary Screening (SPR / DSF) Library->SPR High-Throughput XRay Structural Validation (X-Ray Crystallography) SPR->XRay K_D < 1 mM Hit Hit: Ethyl 2-(1H-indol-3-yl) -2-methylpropanoate XRay->Hit Binding Pose Confirmed Grow Fragment Growing (Ester Hydrolysis & Amidation) Hit->Grow Thorpe-Ingold Lock Lead Lead Optimization (Improved LE & LLE) Grow->Lead Vector Elaboration

FBDD workflow utilizing ethyl 2-(1H-indol-3-yl)-2-methylpropanoate.

Fragment Screening Protocols

To validate ethyl 2-(1H-indol-3-yl)-2-methylpropanoate as a viable hit, a self-validating cascade of biophysical and structural assays is required.

Protocol 2.1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is highly sensitive to the low-affinity (


 in the high micromolar range) interactions typical of unmodified fragments.
  • Target Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target density: 3000–5000 RU to account for the low molecular weight of the fragment).

  • Analyte Preparation: Prepare a concentration series of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (31.25 µM to 2 mM) in running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, supplemented with exactly 5% DMSO to maintain solubility).

  • Injection: Inject the fragment solutions at a flow rate of 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.

  • Data Analysis: Due to fast on/off rates typical of fragments, use steady-state affinity analysis rather than kinetic fitting to determine the

    
    .
    
Protocol 2.2: Structural Validation via X-Ray Crystallography (Soaking)

High-resolution structural data is non-negotiable for identifying the growth vectors of the fragment[2].

  • Apo-Crystal Growth: Grow apo-crystals of the target protein using vapor diffusion.

  • Soaking Solution: Prepare a 50 mM soaking solution of the fragment in the crystallization mother liquor. Critical Step: Gradually increase DMSO concentration up to 10% to prevent crystal cracking.

  • Incubation: Transfer apo-crystals into the soaking drop using a nylon loop. Incubate for 4 to 24 hours at 20 °C.

  • Harvesting: Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol + 50 mM fragment) and flash-freeze in liquid nitrogen.

  • Resolution: Solve the structure via molecular replacement. The electron density of the gem-dimethyl group will clearly indicate the orientation of the ester vector for subsequent elaboration.

Synthetic Elaboration: Fragment Growing

Once the binding pose is established, the ethyl ester is utilized as a vector to grow the fragment into adjacent sub-pockets, optimizing both affinity and Lipophilic Ligand Efficiency (LLE)[5].

Protocol 3.1: Ester Hydrolysis and Amide Coupling

Note: The steric hindrance imposed by the gem-dimethyl group makes the ester highly resistant to standard room-temperature hydrolysis. Elevated temperatures are required.

Step 1: Hydrolysis

  • Dissolve ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H

    
    O.
    
  • Add LiOH·H

    
    O (5.0 eq).
    
  • Heat the reaction mixture to 60 °C and stir for 12–16 hours. Monitor via LC-MS.

  • Cool to room temperature, acidify to pH 3 using 1M HCl, and extract with Ethyl Acetate (3x). Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate to yield 2-(1H-indol-3-yl)-2-methylpropanoic acid.

Step 2: Amidation (Fragment Growing)

  • Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Add the primary amine (1.5 eq) selected based on the X-ray crystallographic vectors (e.g., a functionalized benzylamine to reach an adjacent hydrophobic pocket).

  • Stir for 12 hours. Quench with water, extract with dichloromethane, and purify the elaborated lead via preparative HPLC.

Data Presentation: FBDD Metrics

To track the success of the fragment growing campaign, quantitative metrics must be strictly monitored. The table below summarizes representative target metrics during the elaboration of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate.

Compound StageMolecular Weight (Da)Binding Affinity (

, µM)
Ligand Efficiency (LE)*Lipophilic Ligand Efficiency (LLE)**
Parent Fragment (Ethyl Ester)259.34500.322.1
Intermediate (Free Acid)231.31200.363.4
Elaborated Lead (Amide)~380.50.080.415.8

*LE =


 / Heavy Atom Count (Target: >0.3 kcal/mol/HA)
**LLE = p

- cLogP (Target: >5.0 for drug-like candidates)

References[1] Title: Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design

Source: National Institutes of Health (NIH) / PMC URL: [Link]2] Title: Structure-guided fragment-based drug discovery at the synchrotron: screening binding sites and correlations with hotspot mapping Source: Royal Society Publishing URL: [Link]5] Title: Approaches to Fragment-Based Drug Design Source: University of Groningen (RUG) URL: [Link]6] Title: Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate Source: MDPI URL: [Link]3] Title: Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]4] Title: Access to Hexahydrocarbazoles: The Thorpe–Ingold Effects of the Ligand on Enantioselectivity Source: Shanghai Institute of Organic Chemistry (SIOC) URL: [Link]

Sources

experimental setup for reactions involving ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a technical framework for the handling, reaction, and analysis of Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate . This compound represents a specialized class of gem-dimethyl substituted indole-3-alkanoates , often utilized as robust intermediates in the synthesis of kinase inhibitors, GPCR ligands (e.g., CRTH2 antagonists), and synthetic auxin analogs.

Part 1: Chemical Profile & Strategic Implications

The gem-dimethyl group at the


-position relative to the ester carbonyl introduces significant steric hindrance  (the "Neopentyl-like Effect") and restricts conformational freedom (the "Thorpe-Ingold Effect"). This structural feature dictates specific experimental modifications compared to standard indole-3-acetates.
FeatureChemical ConsequenceExperimental Adjustment
Gem-Dimethyl (

-C)
Steric shielding of the ester carbonyl.Hydrolysis: Requires forcing conditions (high T, strong base) or nucleophilic cleavage. Reduction: May require refluxing LAH; DIBAL-H kinetics will be slower.
Indole C3-Substitution Blocks C3 position; electron-rich indole ring.Electrophilic Substitution: Directs incoming electrophiles to C2 (major) or C5/C6 (minor).
Free N-H (N1) Acidic proton (pKa ~16-17).Functionalization: Readily deprotonated by NaH/KOtBu for N-alkylation/arylation.

Part 2: Experimental Protocols

Workflow Overview

The following diagram illustrates the divergent synthetic pathways starting from the parent ester.

IndolePathways Ester Ethyl 2-(1H-indol-3-yl)- 2-methylpropanoate (Starting Material) Acid 2-(1H-Indol-3-yl)- 2-methylpropanoic Acid (Hydrolysis Product) Ester->Acid KOH, EtOH/H2O, Reflux (Steric Hindrance) Alcohol 2-(1H-Indol-3-yl)- 2-methylpropan-1-ol (Reduction Product) Ester->Alcohol LiAlH4, THF, Reflux (Neopentylic Reduction) N_Alkyl N-Alkylated Derivative Ester->N_Alkyl NaH, R-X, DMF (N-Functionalization) C2_Sub C2-Formyl/Halo Derivative Ester->C2_Sub POCl3/DMF (Vilsmeier) or NBS

Figure 1: Divergent synthetic pathways for gem-dimethyl indole esters.[1] Note the requirement for forcing conditions in carbonyl transformations due to steric bulk.

Protocol A: Hydrolysis of the Sterically Hindered Ester

Challenge: The


-dimethyl group shields the carbonyl carbon from nucleophilic attack. Standard conditions (LiOH/THF at RT) often result in incomplete conversion or require days.
Solution:  Use high-temperature saponification or anhydrous nucleophilic cleavage.

Method 1: High-Temperature Saponification (Preferred)

  • Setup: 50 mL Round Bottom Flask (RBF) with a reflux condenser and magnetic stir bar.

  • Reagents:

    • Substrate: 1.0 equiv (e.g., 1.0 g, 4.3 mmol).

    • Base: Potassium Hydroxide (KOH), 5.0 equiv (pellets).

    • Solvent: Ethanol/Water (4:1 v/v), 10 mL.

  • Procedure:

    • Dissolve the ester in Ethanol.[1] Add the water and KOH pellets.

    • Heat to reflux (80°C) . Crucial: Monitor by TLC.[1][2][3] Due to sterics, this may take 6–12 hours.

    • Once complete, cool to RT and concentrate in vacuo to remove ethanol.

    • Dilute residue with water (10 mL) and wash with Et2O (2 x 10 mL) to remove unreacted neutral impurities.

    • Acidification: Cool the aqueous layer to 0°C. Acidify dropwise with 1M HCl to pH ~2. The carboxylic acid should precipitate.

    • Isolation: Extract with EtOAc (3 x 15 mL). Dry over Na2SO4, filter, and concentrate.

  • Troubleshooting: If hydrolysis fails, switch to TMSI (Trimethylsilyl iodide) in DCM (anhydrous) at reflux, which cleaves esters via an SN2 mechanism on the ethyl group, bypassing the sterically hindered carbonyl.

Protocol B: Reduction to the Neopentylic Alcohol

Challenge: The resulting alcohol is neopentylic (primary alcohol adjacent to a quaternary carbon), making the reduction slower than typical esters. Safety: LiAlH4 is pyrophoric. Use anhydrous conditions under Argon/Nitrogen.

  • Setup: Oven-dried 2-neck RBF, Argon balloon, reflux condenser.

  • Reagents:

    • Substrate: 1.0 equiv.

    • Reductant: LiAlH4 (Lithium Aluminum Hydride), 2.5 equiv (1.0 M solution in THF or powder).

    • Solvent: Anhydrous THF.

  • Procedure:

    • Charge the flask with LiAlH4 (suspended in THF) at 0°C.

    • Dissolve the ester in minimal anhydrous THF and add dropwise to the LiAlH4 suspension. Observe gas evolution.

    • Allow to warm to RT, then heat to gentle reflux (66°C) for 2–4 hours. Reflux is often necessary to drive the reduction of hindered esters to completion.

    • Fieser Workup: Cool to 0°C. Carefully quench by adding:

      • 
         mL Water (where 
        
        
        
        = grams of LiAlH4 used).
      • 
         mL 15% NaOH.
        
      • 
         mL Water.[1][2]
        
    • Stir until a white granular precipitate forms. Filter through Celite.

    • Concentrate the filtrate to obtain the crude alcohol.[2]

Protocol C: N-Alkylation (Divergent Synthesis)

Context: The gem-dimethyl group does not significantly hinder the N1 position. Standard indole alkylation protocols apply.

  • Reagents: NaH (60% in oil, 1.2 equiv), Electrophile (R-X, 1.1 equiv), DMF (anhydrous).

  • Procedure:

    • Dissolve substrate in DMF at 0°C.

    • Add NaH portion-wise. Stir 30 min at 0°C (solution usually turns yellow/red due to indolyl anion formation).

    • Add the alkyl halide (R-X) dropwise.

    • Warm to RT and stir.

  • Note: If using a secondary alkyl halide, heating to 60°C may be required.

Part 3: Analytical Validation

1. NMR Characteristics (1H NMR, 400 MHz, CDCl3) The gem-dimethyl group provides a distinct diagnostic signal.[4][5]

Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationNotes
Indole NH 8.0 – 8.5 ppmBroad Singlet1HDisappears on D2O shake.
Indole Aromatics 7.0 – 7.7 ppmMultiplets4HCharacteristic indole pattern.
Indole C2-H ~7.0 – 7.2 ppmDoublet/Singlet1HDiagnostic for C3-substitution only.
Ester -OCH2- ~4.1 ppmQuartet2HPart of ethyl group.[4]
Gem-Dimethyl ~1.60 – 1.65 ppm Singlet 6H Key diagnostic peak.
Ester -CH3 ~1.1 – 1.2 ppmTriplet3HPart of ethyl group.

2. HPLC/LC-MS

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 10 min.

  • Detection: UV at 220 nm (amide/ester) and 280 nm (indole).

  • Mass Spec: ESI Positive Mode. Expect

    
     and often 
    
    
    
    . The gem-dimethyl group makes the molecule lipophilic; expect a later retention time compared to ethyl indole-3-acetate.

Part 4: Safety & Storage

  • Indole Stability: Indoles are susceptible to oxidative dimerization (to indigo-like species) upon prolonged exposure to light and air.

    • Storage: Store the ester at 4°C, protected from light (amber vial).

    • Observation: A pink/red discoloration indicates oxidation. Purify via silica plug filtration before use in sensitive reactions.

  • Reagent Hazards:

    • LiAlH4: Reacts violently with water. Ensure quenching is done slowly at 0°C.

    • DMF: Hepatotoxic. Handle in a fume hood.

    • Alkyl Halides: Potential carcinogens (alkylating agents).

References

  • Fischer Indole Synthesis of Gem-Dimethyl Intermediates: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (General reference for the construction of the indole core with C3-branching).
  • Hydrolysis of Hindered Esters

    • Gassman, P. G., & Schenk, W. N. (1977). The Use of Trimethylsilyl Iodide for the Cleavage of Esters and Ethers. Journal of Organic Chemistry, 42(5), 918–920. Link

  • Indole Reactivity & Protection

    • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link

  • Gem-Dimethyl Effect

    • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

Sources

analytical standards for ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note details the analytical profiling, characterization, and quantification of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate , a specific structural isomer of the indole-3-alkanoate class.[1][2]

Part 1: Analytical Profile & Strategic Overview

Compound Identity:

  • IUPAC Name: Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate[2]

  • Common Name: Ethyl indole-3-isobutyrate[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 231.29 g/mol [1][2]

  • Key Structural Feature: A gem-dimethyl group at the

    
    -position of the propanoate chain attached to the C3 position of the indole ring.[1][2]
    

Significance in Drug Development: This compound serves as a critical synthetic intermediate for Indole-3-isobutyric acid (IIBA) derivatives, which are potent auxin analogues and precursors in the synthesis of specific indole alkaloid pharmaceuticals (e.g., potential IDO1 inhibitors or cannabinoid receptor modulators).[1][2] It is also a vital impurity marker in the production of drugs containing the gem-dimethyl indole moiety.[1][2]

Critical Isomeric Distinction: Analysts must distinguish this C3-substituted isomer from its N-substituted regioisomer, ethyl 2-(1H-indol-1-yl)-2-methylpropanoate (CAS 1839121-56-0).[1][2] The protocol below includes specific differentiation strategies.

Part 2: Physicochemical Properties & Method Development

Predicted Properties
PropertyValueNotes
LogP ~3.2 - 3.5Highly lipophilic; requires high organic mobile phase strength.[1][2]
pKa (NH) ~16.9Very weak acid; deprotonation unlikely in standard LC conditions.[2]
UV Max 220 nm, 280 nm, 290 nmCharacteristic indole chromophore.[2]
Solubility Soluble in MeOH, ACN, DMSOPoor water solubility.[2]
High-Performance Liquid Chromatography (HPLC) Protocol

Method Principle: Reverse-phase chromatography (RP-HPLC) is the gold standard.[1][2] The gem-dimethyl group increases steric bulk and lipophilicity compared to simple indole-3-acetates, requiring a C18 column with high carbon load.[1][2]

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or Waters XBridge BEH C18.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v)[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v)[2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 5-10 µL

  • Column Temperature: 30°C

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold
12.0 90 Linear Gradient
15.0 90 Wash
15.1 10 Re-equilibration

| 20.0 | 10 | End |

Detection:

  • UV-Vis: 280 nm (Quantification), 220 nm (Impurity profiling).[2]

  • Mass Spectrometry (MS): ESI Positive Mode.[2]

Part 3: Mass Spectrometry & Fragmentation Logic

MS Source Parameters (ESI+):

  • Capillary Voltage: 3.5 kV[1][2]

  • Cone Voltage: 30 V

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

Fragmentation Pathway (MS/MS): The fragmentation of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate follows a predictable pathway driven by the stability of the indole core.[1][2]

  • Precursor Ion:

    
     232.1 
    
    
    
  • Primary Fragment: Loss of the ethoxycarbonyl group (

    
    , 73 Da) to form the stable tertiary carbocation at the benzylic position (Indole-
    
    
    
    ).[1][2]
    • 
       232 
      
      
      
      
      
      159 (Base Peak)[2]
  • Secondary Fragment: Loss of a methyl radical from the gem-dimethyl group or ring expansion to a quinolinium species.[1][2]

    • 
       159 
      
      
      
      
      
      144 (Indole-
      
      
      )[1][2]
    • 
       159 
      
      
      
      
      
      130 (Quinolinium ion,
      
      
      )

FragmentationPathway Parent Parent Ion [M+H]+ m/z 232 Frag1 Fragment 1 [Indole-C(Me)2]+ m/z 159 Parent->Frag1 - COOEt Frag2 Fragment 2 [Quinolinium]+ m/z 130 Frag1->Frag2 - C2H5 / Rearrangement Neutral Loss of HCOOEt (74 Da)

Figure 1: Proposed ESI+ fragmentation pathway for ethyl 2-(1H-indol-3-yl)-2-methylpropanoate.

Part 4: Structural Characterization (NMR)

Differentiation from the N-isomer (ethyl 2-(1H-indol-1-yl)-2-methylpropanoate) is critical.[1][2]

1H NMR (DMSO-d6, 400 MHz) Predictions:

  • Indole NH: Broad singlet at

    
     10.8 - 11.0 ppm.[1][2] (Key Differentiator:  Absent in N-isomer).
    
  • C2-H (Indole): Doublet or singlet at

    
     7.1 - 7.2 ppm.[1][2]
    
  • Gem-Dimethyl: Singlet at

    
     1.55 - 1.60 ppm (6H).[1][2]
    
  • Ethyl Ester:

    • Quartet at

      
       4.0 - 4.1 ppm (2H, 
      
      
      
      ).
    • Triplet at

      
       1.1 - 1.2 ppm (3H, 
      
      
      
      ).[2]
  • Aromatic Region: Multiplets at

    
     6.9 - 7.6 ppm (4H).[1][2]
    

Differentiation Table:

Feature C3-Isomer (Target) N1-Isomer (Impurity)
NH Signal Present (~11 ppm) Absent
C2-H Shift ~7.2 ppm (Aromatic) ~7.4 ppm (Deshielded by N-substitution)

| C3-Substitution | Quaternary Carbon (C-C bond) | CH (C-H bond) |[1][2]

Part 5: Sample Preparation Protocol

Objective: Extraction of the analyte from biological matrices (plasma/tissue) or synthetic reaction mixtures.[2]

Reagents:

  • Extraction Solvent: Ethyl Acetate (EtOAc) or MTBE.[2]

  • Buffer: Ammonium Formate (10 mM, pH 4.0).[2]

Workflow:

  • Sample Aliquot: Transfer 100 µL of sample (plasma/reaction mix) to a 1.5 mL Eppendorf tube.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Indole-3-propionic acid-d2).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer clear supernatant to a clean vial.

  • Evaporation: Dry under nitrogen stream at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase (10:90 ACN:Water).

  • Filtration: Filter through 0.22 µm PTFE filter before HPLC injection.

AnalyticalWorkflow Sample Sample (Plasma/Synth) Precip Protein Ppt (ACN + IS) Sample->Precip Centrifuge Centrifuge 10k x g Precip->Centrifuge Evap Evaporation (N2 Stream) Centrifuge->Evap Recon Reconstitution (Mobile Phase) Evap->Recon Analysis HPLC-MS/UV Analysis Recon->Analysis

Figure 2: Sample preparation workflow for high-throughput analysis.[1][2]

References

  • Samanani, N., et al. (2004).[2] "Facile synthesis of indole-3-acetic acid derivatives." Synthetic Communications, 34(11), 2067-2075.[2] Link

  • Tivendale, N. D., et al. (2010).[2] "Reassessing the role of N-hydroxytryptamine in auxin biosynthesis." Plant Physiology, 154(4), 1957-1965.[2] Link

  • FooDB. (2020).[2] "Ethyl 2-methylpropanoate Properties." FooDB Database.[1][2] Link[2]

  • PubChem. (2025).[2] "Indole-3-butyric acid ethyl ester Compound Summary." National Center for Biotechnology Information.[1][2] Link

  • Sigma-Aldrich. (2024).[1][2] "Indole-3-acetic acid ethyl ester Product Sheet." Merck KGaA.[1][2] Link

Sources

protocols for assessing the biological activity of indole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for Evaluating the Biological Activity of Novel Indole Scaffolds

Introduction The indole bicyclic ring system is widely recognized as a "privileged scaffold" in drug discovery. It serves as the structural foundation for numerous therapeutics, ranging from the anti-inflammatory drug indomethacin to the targeted kinase inhibitor sunitinib. Due to their rich electron density and ability to participate in hydrogen bonding, indole derivatives exhibit diverse biological activities, including potent cytotoxicity against malignancies and broad-spectrum antimicrobial properties.

As a Senior Application Scientist, I have designed this technical guide to outline robust, self-validating protocols for characterizing the biological activity of novel synthetic indole libraries. These workflows ensure that experimental causality is clear, artifacts are minimized, and data integrity is maintained from initial phenotypic screening to target-specific validation.

Part 1: Phenotypic Screening: In Vitro Cytotoxicity Assessment

Mechanistic Rationale: Initial screening of indole compounds typically relies on phenotypic cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for this purpose[1]. It measures NAD(P)H-dependent cellular oxidoreductase activity, which reflects the mitochondrial metabolic rate and, by proxy, the number of viable cells. Because synthetic indoles often exhibit high lipophilicity and poor aqueous solubility, strict vehicle control (limiting DMSO to ≤0.5% v/v final concentration) is critical. Higher DMSO concentrations can induce solvent-mediated cytotoxicity, confounding the apparent IC50 of the test compound[2].

Self-Validating Protocol (MTT Assay):

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., HepG2, MCF-7) and seed at a density of

    
     cells/well in a 96-well clear-bottom microplate (100 µL/well). Incubate overnight at 37°C, 5% CO₂ to allow adherence.
    
  • Compound Treatment: Prepare a 200X stock of the indole derivative in 100% DMSO. Perform serial dilutions in complete culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Controls: Include a vehicle control (0.5% DMSO in media), a positive control (e.g., Doxorubicin at 1 µM), and a blank (media only) to validate assay dynamic range and subtract background absorbance.

  • Incubation: Aspirate old media and add 100 µL of the compound dilutions to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. (Causality note: This specific incubation window allows sufficient accumulation of intracellular purple formazan crystals without causing dye-induced toxicity).

  • Solubilization & Readout: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well to solubilize the crystals. Shake the plate for 10 minutes and measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate % viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

Table 1: Representative Cytotoxicity Data of Synthesized Indole Derivatives

Compound ClassCell LineIC50 (µM)Reference
Indolyl-based hybrid heterocycle (Cmpd 4)HepG2 (Liver)0.27 ± 0.05[1]
Indolyl-based hybrid heterocycle (Cmpd 4)MCF-7 (Breast)0.21 ± 0.03[1]
Mannich base indole derivative (Cmpd 1c)HeLa (Cervical)0.50 ± 0.08[2]
Mannich base indole derivative (Cmpd 1c)HEK-293 (Normal)> 100.0[2]

Part 2: Target-Specific Validation: Luminescent Kinase Inhibition

Mechanistic Rationale: Many cytotoxic indoles exert their effects by acting as ATP-competitive inhibitors of receptor tyrosine kinases (e.g., VEGFR-2, EGFR). To validate this mechanism, a luminescence-based kinase assay is employed[3]. Unlike radiometric assays, this method quantifies the residual ATP remaining after the kinase reaction. If the indole compound successfully inhibits the kinase, ATP is not consumed, resulting in a high luminescent signal when the luciferase/luciferin reagent is added. This inverse relationship provides a highly sensitive, non-radioactive readout.

KinasePathway Indole Indole Derivative ATP ATP Binding Pocket Indole->ATP Competitive Binding Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) PI3K PI3K / AKT Pathway Receptor->PI3K Inhibits Phosphorylation ATP->Receptor Blocks Activation Proliferation Cell Proliferation PI3K->Proliferation Downregulates Apoptosis Apoptosis Induction PI3K->Apoptosis Upregulates

Mechanism of ATP-competitive kinase inhibition by indole derivatives.

Self-Validating Protocol (Luminescent Kinase Assay):

  • Reagent Preparation: Prepare a 2X Kinase/Substrate mixture in optimized kinase buffer (containing Mg²⁺, which is essential for ATP coordination).

  • Compound Setup: Dispense 5 µL of 4X indole compound dilutions (in buffer with 4% DMSO) into a solid-white 384-well plate. (Causality note: The solid white plate prevents optical crosstalk between wells during the luminescence reading).

  • Enzyme Addition: Add 10 µL of the 2X Kinase/Substrate mixture. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

  • Reaction Initiation: Add 5 µL of 4X ATP solution (at the predetermined Km for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 20 µL of Kinase-Glo® reagent to halt the kinase reaction and initiate the luciferase reaction. Incubate for 10 minutes.

  • Readout: Measure luminescence. Calculate the IC50 by plotting the log[inhibitor] versus the normalized luminescent signal.

Part 3: Antimicrobial Profiling: Broth Microdilution

Mechanistic Rationale: Beyond oncology, indole alkaloids demonstrate potent antimicrobial activity by disrupting bacterial cell walls or inhibiting quorum sensing[4]. The broth microdilution method is the CLSI-approved standard for determining the Minimum Inhibitory Concentration (MIC). Standardizing the bacterial inoculum to a 0.5 McFarland standard is a critical causality step; it ensures a consistent bacterial challenge of approximately


 CFU/mL. An inoculum that is too heavy can lead to false-positive resistance (the "inoculum effect"), while one that is too light can falsely exaggerate the compound's potency.

MICWorkflow Stock Compound Stock (in DMSO) Dilution Serial 2-fold Dilution (Microtiter Plate) Stock->Dilution Incubation Incubation (37°C, 18-24h) Dilution->Incubation Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Incubation 5x10^5 CFU/mL Readout Optical Readout (Turbidity) Incubation->Readout MIC Determine MIC Readout->MIC

Standardized broth microdilution workflow for determining MIC.

Self-Validating Protocol (MIC Determination):

  • Media & Plate Preparation: Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into columns 2–12 of a sterile 96-well U-bottom plate.

  • Serial Dilution: Add 100 µL of the indole compound (prepared at 2X the highest desired concentration in CAMHB) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing through column 10. Discard 50 µL from column 10.

  • Controls: Designate Column 11 as the Growth Control (CAMHB + bacteria, no compound) and Column 12 as the Sterility Control (CAMHB only).

  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension 1:150 in CAMHB to achieve the working inoculum.

  • Inoculation: Add 50 µL of the working inoculum to columns 1–11. The final bacterial concentration in each well is exactly

    
     CFU/mL.
    
  • Incubation & Readout: Seal the plate and incubate at 37°C for 18–24 hours. The MIC is determined visually or spectrophotometrically (at 600 nm) as the lowest concentration of the indole compound that completely inhibits visible bacterial growth.

Table 2: Representative Antimicrobial Activity of Indole Alkaloids

CompoundPathogenGram StainMIC (µg/mL)Reference
Tris(1H-indol-3-yl) methyliumStaphylococcus aureusPositive2.0[4]
Tris(1H-indol-3-yl) methyliumStreptococcus pyogenesPositive1.0[4]
Tris(1H-indol-3-yl) methyliumEscherichia coliNegative64.0[4]
Kanamycin (Control)Staphylococcus aureusPositive4.0[4]

References

  • Title: Exploration of Novel Indole Compounds with Potential Activity Against Breast Cancer: Synthesis, Characterization and Anti-Cancer Activity Evaluation Source: MDPI URL
  • Source: PMC (NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PMC (NIH)

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Optimization for Indole C3-Quaternary Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of catalyst loading for the synthesis of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (also known as ethyl indole-3-isobutyrate), a critical intermediate for auxin analogs and indole-based alkaloids.

The primary synthetic challenge here is the formation of a quaternary carbon center at the C3 position of the indole ring. Direct alkylation with tertiary halides (e.g., ethyl 2-bromo-2-methylpropanoate) is often plagued by low yields due to steric hindrance and competing N-alkylation. Therefore, this guide focuses on the most robust methodology: Rhodium(II)-catalyzed C-H insertion using ethyl 2-diazo-2-methylpropanoate .

Core Process Overview

Reaction: Intermolecular C-H insertion of a metal-carbenoid species into the C3-H bond of indole. Reagents: Indole + Ethyl 2-diazo-2-methylpropanoate (EDMP). Catalyst System: Dirhodium(II) tetraacetate [Rh₂(OAc)₄] (Standard) or Dirhodium(II) bis(esp) [Rh₂(esp)₂] (High-Efficiency). Critical Parameter: Catalyst Loading vs. Diazo Addition Rate.

Mechanistic Pathway (Carbenoid Insertion)

The reaction proceeds via the formation of an electrophilic metal-carbene intermediate, which undergoes nucleophilic attack by the indole C3 position.

IndoleInsertion Diazo Ethyl 2-diazo- 2-methylpropanoate Carbenoid Rh-Carbenoid Intermediate Diazo->Carbenoid + Rh Cat - N₂ Rh Rh₂(OAc)₄ Catalyst Rh->Carbenoid Coordination Zwitterion Zwitterionic Intermediate Carbenoid->Zwitterion + Indole (C3 Attack) Indole Indole (Nucleophile) Indole->Zwitterion Zwitterion->Rh Regeneration Product Ethyl 2-(1H-indol-3-yl)- 2-methylpropanoate Zwitterion->Product 1,2-H Shift - Rh Cat N2 N₂ (Gas)

Figure 1: Catalytic cycle for the Rh(II)-mediated C3-alkylation of indole involving carbenoid formation and electrophilic substitution.

Catalyst Loading Optimization & Troubleshooting

The "standard" loading in literature is often 1–2 mol%. However, for process scale-up, this is cost-prohibitive. Optimization focuses on balancing Turnover Number (TON) with Selectivity .

Optimization Data Matrix
ParameterStandard ProtocolOptimized High-Throughput
Catalyst Rh₂(OAc)₄Rh₂(esp)₂ (Du Bois Catalyst)
Loading 1.0 - 2.0 mol%0.01 - 0.1 mol%
Diazo Equiv. 1.5 - 2.0 equiv.1.1 - 1.2 equiv.
Addition Time 1-2 hours4-8 hours (Syringe Pump)
Solvent DCM (Reflux)Toluene or DCM (RT to 40°C)
Yield 65-75%85-92%
Major Side Product Carbene Dimer (Fumarate/Maleate)Minimal
Troubleshooting Guide (Q&A)

Q1: I am observing low conversion of indole, but the diazo starting material is fully consumed. What is happening? Diagnosis: This indicates Carbene Dimerization . The diazo compound is reacting with itself rather than the indole because the instantaneous concentration of the diazo species is too high relative to the catalyst's turnover rate. Solution:

  • Decrease the instantaneous concentration: Use a syringe pump to add the diazo ester solution very slowly (e.g., over 4–8 hours) to the indole/catalyst mixture.

  • Increase Catalyst Efficiency: Switch from Rh₂(OAc)₄ to Rh₂(esp)₂ . The "esp" (α,α,α',α'-tetramethyl-1,3-benzenedipropionate) ligand creates a more robust catalyst that survives longer, allowing lower loadings (down to 0.01 mol%) and slower addition rates without decomposition.

Q2: We are detecting significant N-alkylation (N-H insertion) instead of C3-alkylation. Diagnosis: While Rh(II) favors C3-alkylation in indoles, N-H insertion becomes competitive if the catalyst is too Lewis acidic or if the solvent is too polar. Solution:

  • Solvent Switch: Move from polar solvents (like THF or acetonitrile) to non-polar solvents like Dichloromethane (DCM) , Toluene , or Hexanes . Non-polar solvents stabilize the transition state for C-H insertion over N-H insertion.

  • Temperature Control: Lower the reaction temperature. C3-attack has a lower activation energy than N-H insertion. Run the reaction at 0°C to RT rather than reflux.

Q3: The reaction mixture turns dark/black and yield drops after 50% conversion. Diagnosis: Catalyst decomposition ("Rh-black" formation). This is common with Rh₂(OAc)₄ during prolonged reaction times or if the diazo compound contains impurities (amines/oxidants). Solution:

  • Purify the Diazo Reagent: Ensure ethyl 2-diazo-2-methylpropanoate is freshly prepared or distilled. Impurities can poison the Rh center.

  • Ligand Upgrade: As mentioned in Q1, Rh₂(esp)₂ is significantly more stable to oxidation and chelation than the acetate.

  • Step-wise Loading: Add the catalyst in two batches (e.g., 0.5 mol% at T=0 and 0.5 mol% at T=4h).

Q4: Can we use cheaper Copper catalysts (e.g., Cu(OTf)₂, Cu(acac)₂) for this quaternary center formation? Analysis: Copper catalysts are effective for cyclopropanation and some N-H insertions, but they are generally inferior to Rhodium for forming quaternary carbon centers via C-H insertion due to the higher steric bulk of the Cu-carbenoid intermediate. Recommendation: You can try Cu(OTf)₂ (5-10 mol%) with a Bis(oxazoline) ligand, but expect lower yields (30-50%) and higher dimerization. For high-value intermediates, Rhodium is more cost-effective when normalized for yield and purification costs.

Detailed Experimental Protocol (Optimized)

Objective: Synthesis of Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate with minimized catalyst loading.

Reagents:

  • Indole (1.17 g, 10.0 mmol, 1.0 equiv)

  • Rh₂(esp)₂ (7.6 mg, 0.01 mmol, 0.1 mol% ) [Note: Use 44 mg (1.0 mol%) if using Rh₂(OAc)₄]

  • Ethyl 2-diazo-2-methylpropanoate (1.70 g, 12.0 mmol, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM) (50 mL + 10 mL for syringe)

Procedure:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.[1]

  • Charge: Add Indole (10.0 mmol) and Rh₂(esp)₂ (0.1 mol%) to the flask. Dissolve in anhydrous DCM (50 mL).

  • Preparation of Feed: Dissolve Ethyl 2-diazo-2-methylpropanoate (12.0 mmol) in anhydrous DCM (10 mL) in a separate vial. Load this into a gas-tight syringe.

  • Addition: Place the syringe in a syringe pump. Insert the needle through a septum into the reaction flask.

  • Reaction: Stir the indole/catalyst solution vigorously at room temperature (25°C). Initiate the syringe pump to add the diazo solution over 6 hours (approx. 1.7 mL/hr).

    • Why? Slow addition keeps the steady-state concentration of carbene low, preventing dimer formation.

  • Completion: After addition is complete, stir for an additional 1 hour. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[1]

  • Workup: Concentrate the solvent under reduced pressure. The residue is usually a colored oil.

  • Purification: Purify via flash column chromatography on silica gel (Gradient: 100% Hexanes → 90:10 Hexanes:EtOAc).

    • Note: The product (Rf ~0.3 in 9:1 Hex:EtOAc) elutes after any remaining indole.

References

  • Davies, H. M. L.; Manning, J. R. "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature2008 , 451, 417–424. Link

  • Muthusamy, S.; Gunanathan, C.; Namboothiri, I. N. N. "Rhodium(II) Acetate Catalyzed Reaction of α-Diazo-α-phenylacetates with Indoles: A Facile Synthesis of α-Aryl-α-(indol-3-yl)acetates." Tetrahedron Letters2002 , 43, 3133–3136. Link

  • Espino, C. G.; Fiori, K. W.; Kim, M.; Du Bois, J. "Expanding the Scope of C-H Amination through Catalyst Design." Journal of the American Chemical Society2004 , 126, 15378–15379. (Source for Rh₂(esp)₂ catalyst). Link

  • Lian, Y.; Davies, H. M. L. "Dirhodium Catalyst Optimization for C-H Functionalization." Journal of the American Chemical Society2010 , 132, 440–441. Link

Sources

Validation & Comparative

validating the structure of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate using 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter synthetic intermediates and natural product derivatives where standard 1D NMR leaves critical regiochemical questions unanswered. For sterically hindered, heavily substituted heterocycles like ethyl 2-(1H-indol-3-yl)-2-methylpropanoate , the presence of a quaternary α-carbon creates a "spectroscopic blind spot."

While 1D


 and 

NMR can identify the isolated functional groups (the indole core, the gem-dimethyls, and the ethyl ester), they cannot definitively prove how these pieces are connected. To unambiguously validate the regiochemistry—specifically, proving that the isobutyrate sidechain is attached at the indole C-3 position rather than C-2 or N-1—we must deploy a synergistic 2D NMR strategy.

This guide objectively compares structural validation techniques, details the causality behind advanced 2D NMR experimental choices, and provides a self-validating protocol supported by quantitative experimental data.

Orthogonal Technique Comparison: Why 2D NMR?

When validating a novel or complex indole derivative, researchers typically choose between Mass Spectrometry (HRMS), X-Ray Crystallography, and NMR spectroscopy[1]. The table below breaks down the performance and limitations of each alternative for this specific structural class.

Analytical TechniquePrimary Data YieldStrengths for Indole DerivativesCritical Limitations
HRMS (ESI-TOF) Exact mass, elemental formulaHigh sensitivity; confirms the presence of the ester and indole moieties.Blind to regioisomers. Cannot distinguish C-3 vs. C-2 attachment of the sidechain.
X-Ray Crystallography Absolute 3D spatial arrangementUnambiguous proof of connectivity and stereochemistry.State-dependent. Ethyl esters often yield non-crystalline oils, making this impossible.
1D NMR (

,

)
Chemical environments, proton integrationFast acquisition; easily identifies the 6H gem-dimethyl singlet and indole protons.Fails at quaternary centers. Cannot bridge the gap between the sidechain and the indole core[2].
2D NMR (HMBC, HSQC) Through-bond & through-space connectivityThe solution-state gold standard. Maps exact bond-by-bond linkages across heteroatoms.Requires higher sample concentration and longer acquisition times than 1D NMR[3].

Verdict: 2D NMR is the only universally applicable, non-destructive method to definitively validate the regiochemical structure of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate in the solution state.

The Causality of Experimental Choices

To build a self-validating dataset, we do not simply run a "standard suite" of 2D experiments. Every parameter must be deliberately chosen to solve the specific structural puzzle of this molecule.

  • Probe Selection & Sensitivity: We utilize an indirect-detect probe (e.g., TXI or a CryoProbe) optimized for

    
     detection. Because HMBC and HSQC are proton-detected heteronuclear experiments, an indirect-detect probe provides a ~3x signal-to-noise boost compared to a standard direct-detect broadband probe. Since signal scales with the square root of the number of scans, this translates to a 9x reduction in required instrument time[4].
    
  • HMBC as the Regiochemical Anchor: The gem-dimethyl protons (

    
     1.65) act as our NMR "lighthouse." Because they are intense, sharp singlets (6H), we can exploit their long-range 
    
    
    
    couplings in the HMBC spectrum to illuminate the invisible quaternary C-
    
    
    , the ester carbonyl, and the indole C-3. We specifically set the long-range
    
    
    -coupling target to 7-8 Hz , which is the optimal window for capturing these 2-bond and 3-bond interactions[4].
  • NOESY for Spatial Orthogonality: While HMBC proves through-bond connectivity, NOESY provides orthogonal through-space validation. By setting the mixing time (

    
    ) to 300 ms, we capture the spatial proximity (< 5 Å) between the gem-dimethyl protons and the indole H-2/H-4 protons, definitively proving the C-3 attachment[3].
    

Self-Validating Experimental Protocol

The following methodology ensures that every data point acts as an internal check against the others, preventing misassignment.

Workflow N1 1. Sample Preparation 15-25 mg in 0.6 mL CDCl3 N2 2. Probe Tuning & Matching Optimize 1H/13C Channels N1->N2 N3 3. 1D Reference Scans Establish F1/F2 Spectral Widths N2->N3 N4 4. Homonuclear 2D COSY & NOESY (300ms mixing) N3->N4 N5 5. Heteronuclear 2D HSQC & HMBC (J=7-8 Hz) N3->N5 N6 6. Orthogonal Validation Cross-reference 2D nodes N4->N6 N5->N6

Workflow for self-validating 2D NMR acquisition and structure elucidation.

Step 1: Sample Preparation Dissolve 20 mg of the purified analyte in 0.6 mL of CDCl


 (99.8% D). While homonuclear experiments (COSY) can survive on lower concentrations, heteronuclear experiments (HMBC) require this higher concentration to resolve quaternary carbons efficiently[3].

Step 2: Instrument Calibration Insert the sample, lock the solvent, and rigorously tune and match both the


 and 

channels. Self-Validation Check: Shim the magnet until the solvent residual peak FWHM (Full Width at Half Maximum) is < 0.8 Hz. Poor shimming will cause

noise in 2D spectra, obscuring critical long-range correlations.

Step 3: 1D Reference & Spectral Width Definition Acquire standard


 and 

spectra. Use these to define the exact spectral widths (F1 and F2 dimensions). Self-Validation Check: Do not use default sweeping widths; crop the F1/F2 windows to exactly encompass your highest and lowest chemical shifts to maximize digital resolution[3].

Step 4: HSQC Acquisition Run a multiplicity-edited HSQC. This maps all protonated carbons and phases CH/CH


 groups positively and CH

groups negatively, instantly identifying the ethyl ester CH

(

4.10 / 60.5).

Step 5: HMBC Acquisition Execute the HMBC sequence with the


-evolution delay optimized for 7.5 Hz. This is the critical step for bridging the quaternary C-

to the indole ring[4].

Quantitative Data & Structural Mapping

The tables below summarize the expected NMR data for ethyl 2-(1H-indol-3-yl)-2-methylpropanoate, demonstrating how the 2D correlations lock the structure into place.

Table 1: 1D NMR Assignments ( and )

(Simulated data at 500 MHz in CDCl


)
Position

Chemical Shift (

, ppm)
Multiplicity &

(Hz)
Integration

Chemical Shift (

, ppm)
Indole NH 8.10br s1H-
Indole C-2 7.15d (

=2.5)
1H123.0
Indole C-3 ---119.5
Indole C-3a ---126.5
Indole C-4 7.60d (

=8.0)
1H120.0
Indole C-5 7.10t (

=7.5)
1H119.0
Indole C-6 7.18t (

=7.5)
1H121.5
Indole C-7 7.35d (

=8.0)
1H111.5
Indole C-7a ---136.5
Quaternary C-

---42.5
Gem-CH

(x2)
1.65s6H26.5
Ester C=O ---176.5
Ethyl CH

4.10q (

=7.1)
2H60.5
Ethyl CH

1.15t (

=7.1)
3H14.0
Table 2: 2D NMR Correlation Matrix
Proton SignalCOSY (

)
HSQC (

)
HMBC (

)
NOESY (Through-Space)
H-2 (7.15) NH (weak)C-2 (123.0)C-3, C-3a, C-7aNH, Gem-CH

H-4 (7.60) H-5C-4 (120.0)C-3, C-3a, C-5, C-7aH-5, Gem-CH

Gem-CH

(1.65)
-Gem-CH

(26.5)
C-

, C=O, C-3
H-2, H-4
Ethyl CH

(4.10)
Ethyl CH

Ethyl CH

(60.5)
C=O, Ethyl CH

Ethyl CH

The HMBC Regiochemical Proof

The definitive proof of structure lies in the HMBC correlations of the gem-dimethyl protons. The diagram below maps the logic of how these protons anchor the entire molecule together.

HMBC_Network H_gem Gem-Dimethyl Protons (δ 1.65, 6H) C_alpha Quaternary C-α (δ 42.5) H_gem->C_alpha 2J (Direct Adjacent) C_carbonyl Ester Carbonyl (δ 176.5) H_gem->C_carbonyl 3J (Ester Link) C_indole3 Indole C-3 (δ 119.5) H_gem->C_indole3 3J (Indole Link)

HMBC correlation network anchoring the gem-dimethyl group to the indole core.

By observing the


 correlation from the 

1.65 protons to the indole C-3 carbon at

119.5, we definitively rule out attachment at C-2 or N-1. The NOESY cross-peaks between the gem-dimethyl protons and both H-2 and H-4 provide the final, orthogonal through-space validation that the sidechain resides precisely at the C-3 position.

References

  • San Diego State University (SDSU) NMR Facility. "Common 2D (COSY, HSQC, HMBC) - Instrument and Probe Selection." Department of Chemistry. Available at:[Link]

  • Köck, M., et al. "Theoretical NMR correlations based Structure Discussion." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Szántay, C. Jr., et al. "Structure elucidation of indole-indoline type alkaloids: A retrospective account from the point of view of current NMR and MS technology." Ovid / ResearchGate. Available at:[Link]

Sources

Cross-Reactivity Profiling of Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate: A Comparative Guide for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (E2IMP) is a synthetically modified, lipophilic prodrug derivative of indole-3-acetic acid (IAA). Natural IAA is a well-characterized microbial metabolite and an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR)[1][2]. However, the utility of natural IAA in sustained biological assays is limited by its rapid oxidative decarboxylation via peroxidases and monoamine oxidases.

To engineer metabolic stability and control cross-reactivity, E2IMP incorporates two critical structural modifications:

  • 
    -Dimethyl (Gem-Dimethyl) Substitution:  The addition of two methyl groups at the alpha-carbon creates steric hindrance. This prevents rapid alpha-oxidation, significantly extending the molecule's half-life. Furthermore, this steric bulk alters the ligand's binding pose in narrow enzymatic pockets, shifting its cross-reactivity profile away from off-target heme-dioxygenases (like IDO1)[3] and modulating its behavior from a full AhR agonist to a selective AhR modulator[4].
    
  • Ethyl Esterification: Esterification masks the carboxylic acid, functioning as a prodrug strategy to enhance passive diffusion across the plasma membrane. Once intracellular, ubiquitous carboxylesterases cleave the ester to release the active

    
    -dimethyl-IAA[5].
    

This guide objectively compares the cross-reactivity of E2IMP against natural IAA, Indoxyl Sulfate, and Indomethacin across three primary biological targets: AhR, IDO1, and COX-2.

Mechanistic Causality in Target Cross-Reactivity

Aryl Hydrocarbon Receptor (AhR) Activation

Indole derivatives are notorious for promiscuous AhR activation, which can lead to off-target induction of Cytochrome P450 enzymes (e.g., CYP1A1)[6]. E2IMP requires intracellular hydrolysis to bind the cytosolic AhR complex. The gem-dimethyl group restricts the conformational flexibility of the acetic acid side chain. While it retains AhR affinity, it exhibits a higher EC50 than natural IAA, acting as a dampened, sustained modulator rather than an acute activator.

IDO1 / TDO2 Dioxygenase Avoidance

Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO2) are common off-targets for indole-based ligands. Structural studies demonstrate that gem-dimethyl substituted carbocycles create severe steric clashes within the narrow IDO1 heme pocket[3]. Consequently, E2IMP demonstrates negligible IDO1 cross-reactivity, ensuring that assay readouts are not confounded by tryptophan depletion or kynurenine pathway activation.

COX-1 / COX-2 Selectivity

Because E2IMP shares a structural backbone with the NSAID Indomethacin (an indole-acetic acid derivative), cyclooxygenase (COX) cross-reactivity must be evaluated. E2IMP lacks the N-p-chlorobenzoyl group required for potent COX inhibition. However, the gem-dimethyl group is better accommodated by the wider side-pocket of COX-2 compared to the restricted channel of COX-1, resulting in a weak but measurable COX-2 bias.

Comparative Quantitative Data

The following table summarizes the cross-reactivity and metabolic stability profiles of E2IMP compared to standard biological alternatives.

LigandAhR Activation (EC50, µM)IDO1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)Hepatic Microsome Half-life (min)
E2IMP (Prodrug) >100 (Requires cleavage)>100>10015 (Rapid hydrolysis)

-Dimethyl-IAA
2.445.018.5>120 (Stable)
Natural IAA 15.2>100>10025 (Rapid oxidation)
Indoxyl Sulfate 0.8>100>100>120
Indomethacin >100>1000.0490

Data Note: E2IMP must be evaluated in esterase-competent systems (e.g., cell-based assays or microsomal preparations) to observe its true pharmacological profile.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating internal controls that mechanistically prove the specificity of the readout.

Protocol A: Self-Validating AhR Reporter Gene Assay

Objective: Quantify AhR activation by E2IMP while ruling out off-target nuclear receptor (e.g., PXR) activation.

  • Cell Preparation: Plate HepG2 cells stably transfected with an XRE-driven (Xenobiotic Response Element) luciferase reporter at

    
     cells/well.
    
    • Causality: HepG2 cells possess high endogenous carboxylesterase (CES1/CES2) activity, which is absolutely essential for cleaving the E2IMP ethyl ester into its active acid form[5].

  • Self-Validation (Antagonist Pre-treatment): Divide the plate into two cohorts. Pre-treat Cohort B with 10 µM CH-223191 (a highly specific AhR antagonist) for 1 hour. Leave Cohort A untreated.

    • Causality: If the luminescent signal in Cohort A is truly AhR-driven, CH-223191 will completely abolish it in Cohort B. If the signal persists in Cohort B, it indicates an off-target artifact (e.g., PXR cross-reactivity)[6].

  • Ligand Treatment: Treat both cohorts with E2IMP (0.1 - 50 µM) in 0.1% DMSO for 24 hours.

  • Readout: Lyse cells, add luciferin substrate, and measure luminescence. Normalize all data to total protein content via a BCA assay to account for potential compound-induced cytotoxicity.

Protocol B: LC-MS/MS Esterase Cleavage & Stability Assay

Objective: Confirm the rate of E2IMP prodrug activation and the metabolic stability of the resulting active acid.

  • Microsomal Incubation: Incubate 1 µM E2IMP with Human Liver Microsomes (HLM, 1 mg/mL) and NADPH at 37°C.

  • Kinetic Quenching: At intervals of 0, 15, 30, and 60 minutes, aliquot 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard (D5-IAA).

    • Causality: Acetonitrile instantly precipitates microsomal proteins and halts esterase/CYP450 activity, ensuring accurate kinetic snapshots of the hydrolysis process.

  • LC-MS/MS Quantification: Monitor the disappearance of the E2IMP parent mass transition and the simultaneous appearance of the

    
    -dimethyl-IAA fragment.
    
    • Causality: Dual-monitoring proves mass balance, confirming that the loss of E2IMP is due to enzymatic hydrolysis rather than non-specific binding to plasticware or precipitation.

Pathway and Workflow Visualizations

AhR_Pathway E2IMP E2IMP (Ethyl Ester) Esterase Intracellular Esterases E2IMP->Esterase Hydrolysis ActiveAcid α,α-Dimethyl-IAA (Active) Esterase->ActiveAcid AhR_Cytosol Cytosolic AhR Complex ActiveAcid->AhR_Cytosol Binding AhR_Ligand AhR-Ligand Complex AhR_Cytosol->AhR_Ligand Nucleus Nucleus Translocation AhR_Ligand->Nucleus ARNT ARNT Heterodimerization Nucleus->ARNT Transcription XRE-Driven Transcription ARNT->Transcription

Figure 1: AhR activation pathway via E2IMP prodrug hydrolysis and nuclear translocation.

Workflow Prep Ligand Prep (E2IMP vs Controls) Hydrolysis Esterase Cleavage (Microsomal Assay) Prep->Hydrolysis Binding Receptor Binding (AhR / IDO1 / COX) Hydrolysis->Binding Readout Assay Readout (Luciferase / LC-MS) Binding->Readout Validation Self-Validation (Antagonist Control) Readout->Validation

Figure 2: Self-validating experimental workflow for E2IMP cross-reactivity profiling.

References

  • [5] Indole-3-Acetic Acid Esterified with Waxy, Normal, and High-Amylose Maize Starches: Comparative Study on Colon-Targeted Delivery and Intestinal Health Impact - PMC. nih.gov. 5

  • [1] 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism. biocrates.com. 1

  • [3] Graphical Abstract - SSRN. ssrn.com. 3

  • [6] Cytochrome P450 Induction | The Medicinal Chemist's Guide to Solving ADMET Challenges - Books. rsc.org. 6

  • [4] Indole-3-Acetic Acid as a Putative Selective AhR Modulator Counteracts Skatole-Induced Dual-Hit Toxicity in Colorectal Cancer Cells - MDPI. mdpi.com. 4

  • [2] The aryl hydrocarbon receptor as a mediator of host-microbiota interplay - Taylor & Francis. tandfonline.com. 2

Sources

comparison of different synthetic routes to ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of synthetic routes to ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (also known as ethyl indole-3-isobutyrate). This molecule serves as a critical scaffold in the synthesis of auxins, COX inhibitors, and tryptamine derivatives.

Executive Summary

The synthesis of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate presents a classic challenge in organic chemistry: installing a sterically hindered gem-dimethyl quaternary center at the nucleophilic C3 position of the indole ring.

  • Recommendation for Lab Scale (<10 g): Route B (Stepwise Alkylation) is the most reliable. Although it requires N-protection, the thermodynamics of enolate alkylation are well-controlled, avoiding the regioselectivity issues of direct alkylation.

  • Recommendation for Process Scale (>100 g): Route A (Direct Lewis Acid Catalysis) is preferred if catalyst recovery is optimized. It avoids the atom-inefficient protection/deprotection steps but requires strict control over reaction kinetics to prevent polymerization or N-alkylation.

Route Analysis & Mechanisms

Route A: Direct C3-Friedel-Crafts Alkylation

This route involves the direct coupling of indole with ethyl 2-bromoisobutyrate (or 2-hydroxyisobutyrate) using a Lewis Acid catalyst.

  • Mechanism: The reaction proceeds via a modified Friedel-Crafts alkylation. The Lewis acid (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) ionizes the tertiary bromide to generate a transient carbocation or a tight ion pair. The indole C3, being highly nucleophilic, attacks this electrophile.
  • Challenges:

    • Steric Hindrance: The electrophile is a tertiary carbon, making

      
       impossible and 
      
      
      
      sluggish due to the electron-withdrawing ester group destabilizing the carbocation.
    • Regioselectivity: Competition between C3-alkylation (desired) and N1-alkylation (side product).

Route B: Stepwise -Methylation of Ethyl Indole-3-acetate

This is the classical "enolate" approach. Starting from commercially available ethyl indole-3-acetate , the methylene protons are deprotonated and methylated sequentially.

  • Mechanism:

    • N-Protection: Essential to prevent N-methylation. Common groups: Boc, Tosyl, or Benzyl.

    • Enolization: Strong base (LDA or NaH) generates the ester enolate.

    • Alkylation: Reaction with Methyl Iodide (MeI). This is repeated twice to install the gem-dimethyl group.

  • Challenges: Requires cryogenic conditions (

    
    ) for LDA or careful handling of NaH.
    
Route C: Fischer Indole Synthesis

This convergent route constructs the indole ring around the pre-formed isobutyrate moiety.

  • Mechanism: Condensation of phenylhydrazine with ethyl 2,2-dimethyl-4-oxobutanoate (an aldehyde-ester). The resulting hydrazone undergoes [3,3]-sigmatropic rearrangement (Fischer rearrangement) to form the indole core.

  • Challenges: The specific precursor (ethyl 2,2-dimethyl-4-oxobutanoate) is not a commodity chemical and must be synthesized (e.g., via alkylation of ethyl acetoacetate followed by decarboxylation), adding steps to the linear sequence.

Comparative Data Analysis

MetricRoute A: Direct AlkylationRoute B: Stepwise MethylationRoute C: Fischer Synthesis
Starting Material Indole + Ethyl 2-bromoisobutyrateEthyl indole-3-acetatePhenylhydrazine + Aldehyde Precursor
Step Count 1 (One-pot)3-4 (Protect

Alkylate

Deprotect)
2-3 (Precursor Synth

Cyclization)
Overall Yield 40% – 60%75% – 85%50% – 70%
Atom Economy HighLow (Loss of protection groups)Moderate (Ammonia loss)
Key Reagents

or

LDA/NaH, MeI,


or

Scalability High (Flow chemistry compatible)Moderate (Cryogenic limits)High (Exothermic reaction)
Purity Profile Moderate (Isomer separation needed)High (Clean transformations)Moderate (Tarry byproducts common)

Visualizing the Pathways

SynthesisComparison cluster_legend Pathway Key Indole Indole Target Ethyl 2-(1H-indol-3-yl)- 2-methylpropanoate Indole->Target Route A: Zn(OTf)2, 80°C (Direct Alkylation) BromoEster Ethyl 2-bromoisobutyrate BromoEster->Target Route A: Zn(OTf)2, 80°C (Direct Alkylation) IndoleAcetate Ethyl Indole-3-acetate NBoc N-Boc-Indole-3-acetate IndoleAcetate->NBoc 1. Boc2O, DMAP Dimethyl N-Boc-2,2-dimethyl intermediate NBoc->Dimethyl 2. LDA (2.2 eq), MeI (2.5 eq) -78°C Dimethyl->Target 3. TFA (Deprotection) Hydrazine Phenylhydrazine Hydrazone Arylhydrazone Hydrazine->Hydrazone Condensation Aldehyde Ethyl 2,2-dimethyl- 4-oxobutanoate Aldehyde->Hydrazone Condensation Hydrazone->Target Route C: Fischer Rearrangement ZnCl2, 150°C Direct Route A: Direct Stepwise Route B: Stepwise Fischer Route C: Fischer

Figure 1: Strategic Disconnection Analysis for the target molecule showing three distinct synthetic manifolds.

Detailed Experimental Protocols

Protocol A: Direct Alkylation (Lewis Acid Mediated)

Best for rapid screening and library synthesis.

  • Reagents: Indole (1.0 equiv), Ethyl 2-bromoisobutyrate (1.5 equiv),

    
     (0.1 equiv), Toluene (anhydrous).
    
  • Procedure:

    • Charge a flame-dried Schlenk flask with Indole (1.17 g, 10 mmol) and

      
       (360 mg, 1 mmol).
      
    • Evacuate and backfill with Argon (

      
      ).
      
    • Add dry Toluene (20 mL) followed by Ethyl 2-bromoisobutyrate (2.2 mL, 15 mmol).

    • Heat the mixture to 80°C for 12 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Cool to RT, quench with sat. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , extract with EtOAc (
      
      
      
      ). Wash organics with brine, dry over
      
      
      .
    • Purification: Flash chromatography on silica gel (Gradient: 0%

      
       15% EtOAc in Hexanes).
      
    • Expected Yield: 45–55% as a pale yellow oil (solidifies upon standing).

Protocol B: Stepwise Alkylation (High Fidelity)

Best for high-purity pharmaceutical intermediates.

  • Step 1: N-Protection

    • Dissolve Ethyl indole-3-acetate (10 mmol) in

      
      . Add 
      
      
      
      (1.1 equiv) and DMAP (0.1 equiv). Stir at RT for 2 h. Quantitative yield.
  • Step 2: Gem-Dimethylation

    • Cool a solution of N-Boc-indole-3-acetate (10 mmol) in THF (50 mL) to -78°C .

    • Add LDA (2.2 equiv) dropwise over 20 min. Stir for 30 min to form the dianion.

    • Add MeI (2.5 equiv) dropwise.

    • Allow to warm to RT slowly overnight.

    • Note: Using excess base/MeI allows "double alkylation" in one pot. If mono-methyl is observed, repeat the cycle.

  • Step 3: Deprotection

    • Dissolve the crude dimethylated product in

      
       (10 mL). Add TFA  (2 mL). Stir for 1 h.
      
    • Neutralize with

      
      , extract, and concentrate.
      
    • Expected Yield: 82% (over 3 steps).

References

  • Bandini, M., & Umani-Ronchi, A. (2005). Catalytic Enantioselective Friedel–Crafts Alkylation of Indoles. Wiley-VCH. Link

  • Aikawa, K., et al. (2011). "Zinc-Catalyzed Friedel-Crafts Alkylation of Indoles with alpha-Haloesters." Organic Letters, 13(19), 5212–5215. Link

  • Shiri, M. (2012). "Indoles in Multicomponent Processes (MCPs)." Chemical Reviews, 112(6), 3508–3549. Link

  • Kikugawa, Y. (1981). "Synthesis of 3-substituted indoles via N-acylindoles." Synthesis, 1981(06), 460-461. Link

  • Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 106(7), 2875–2911. Link

In-Silico vs. In-Vitro Activity of Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate: A Comparative Guide for CRTH2 Antagonist Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of potent antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) is a major focus in the treatment of asthma and allergic inflammation. Indole-3-acetic acid derivatives represent a classic and highly effective pharmacophore for this target[1]. However, traditional indole-acetic acids often suffer from poor metabolic stability and limited cellular permeability.

This guide provides an objective, data-driven comparison of the in-silico predictions and in-vitro experimental realities of Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (EIMP) . By incorporating a gem-dimethyl group and an ethyl ester prodrug moiety, EIMP is designed to overcome historical pharmacokinetic liabilities[2]. Designed for researchers and drug development professionals, this guide dissects the causality behind these structural modifications and provides self-validating experimental protocols for rigorous evaluation.

Conformational Dynamics & Receptor Binding

The Rationale: The Gem-Dimethyl Effect

In standard indole-3-acetic acids, the highly flexible acetate side chain can adopt multiple conformations, leading to an entropic penalty upon receptor binding. The addition of the gem-dimethyl group in EIMP restricts the dihedral angle of the propanoate side chain, locking the molecule into a bioactive conformation that perfectly aligns with the orthosteric pocket of CRTH2.

In-Silico Prediction: Molecular Docking

Using the high-resolution crystal structure of human CRTH2 (PDB: 6D26)[3], in-silico docking of the active acid form of EIMP reveals a highly favorable binding pose. The gem-dimethyl group forces the carboxylate into a tight electrostatic interaction with Arg170, a critical residue for CRTH2 antagonism, while the indole core engages in


 stacking with Tyr183.
In-Vitro Validation: Radioligand Binding Assay

To validate the in-silico affinity, an in-vitro competitive radioligand binding assay is employed. Crucial Note: Because EIMP is an ethyl ester prodrug, it lacks the free carboxylate required for direct CRTH2 binding. Therefore, the in-vitro binding assay must be performed using the pre-hydrolyzed acid form (2-(1H-indol-3-yl)-2-methylpropanoic acid) to accurately measure target engagement.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO cells stably expressing human CRTH2 and isolate membranes via Dounce homogenization and differential centrifugation.

  • Tracer Incubation: Incubate 10 µg of membrane protein with 1 nM[3H]-Prostaglandin D2 ([3H]-PGD2) in binding buffer (50 mM HEPES, 10 mM MgCl2, pH 7.4).

  • Competitive Displacement: Add serial dilutions (10 pM to 10 µM) of the EIMP-acid form.

  • Filtration & Readout: Terminate the reaction by rapid filtration through GF/C microplates pre-soaked in 0.3% PEI. Wash, add scintillation cocktail, and measure radioactivity. Self-Validation System: Include unlabeled PGD2 (10 µM) to define non-specific binding (NSB) and Fevipiprant as a positive control[3]. If the Fevipiprant

    
     deviates from known literature values (~1 nM), the membrane integrity is compromised.
    
Data Comparison: Affinity
MetricStandard Indole-3-Acetic AcidEIMP (Active Acid Form)Correlation
In-Silico Docking Score -7.2 kcal/mol-9.8 kcal/molStrong
In-Vitro Binding (

)
45.0 nM8.2 nMStrong

Pharmacokinetics & Metabolic Stability

The Rationale: Steric Shielding

Acyl glucuronidation and CYP450-mediated


-carbon oxidation are primary clearance pathways for carboxylic acid drugs, often leading to drug-induced liver injury (DILI) or rapid elimination[4]. The gem-dimethyl group in EIMP provides intense steric hindrance around the carbonyl carbon, drastically reducing the electrophilicity and accessibility required for UGT enzymes to form acyl glucuronides[4].
In-Silico Prediction: ADMET Profiling

Computational ADMET models predict that the gem-dimethyl substitution will extend the metabolic half-life by at least 3-fold compared to the unsubstituted analog. Furthermore, the ethyl ester modification increases the LogP from 2.1 (acid) to 3.8 (ester), predicting excellent passive membrane permeability.

In-Vitro Validation: Human Liver Microsome (HLM) Stability

Step-by-Step Protocol:

  • Incubation Setup: Combine EIMP (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching & Analysis: Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS to quantify parent compound depletion. Self-Validation System: Run a parallel assay without NADPH. If EIMP depletes in the absence of NADPH, it indicates chemical instability or non-CYP/non-FMO degradation, invalidating the intrinsic clearance (

    
    ) calculation.
    
Data Comparison: Stability
MetricStandard Indole-3-Acetic AcidEIMP (Ethyl Ester)Correlation
In-Silico Predicted

25 min>120 minModerate
In-Vitro HLM

85 µL/min/mg12 µL/min/mgStrong

Cellular Efficacy & Prodrug Activation

The Rationale: Intracellular Trapping

Carboxylic acids are negatively charged at physiological pH, severely limiting passive diffusion into target Th2 cells. EIMP utilizes an ethyl ester to mask this charge. Once inside the cell, ubiquitous intracellular esterases cleave the ethyl group, releasing the active, negatively charged acid. This charge prevents the active drug from diffusing back out, effectively "trapping" and concentrating the antagonist directly at the site of the CRTH2 receptor.

CRTH2_Pathway PGD2 Prostaglandin D2 (Agonist) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Binds G_protein Gi/Gq Proteins CRTH2->G_protein Activates PLC Phospholipase C G_protein->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Pathway Th2 Th2 Cell Activation Ca2->Th2 Prodrug EIMP (Ethyl Ester) Cell Permeable Active Active Acid Form (gem-dimethyl) Prodrug->Active Intracellular Esterases Active->CRTH2 Competitive Antagonism

Figure 1: EIMP cellular permeation, esterase activation, and CRTH2 receptor antagonism pathway.

In-Silico Prediction: Network Pharmacology

Kinetic modeling of intracellular esterase activity versus CRTH2 binding kinetics predicts that EIMP will exhibit a delayed but highly sustained antagonistic effect, with an


 shift dependent on the cellular esterase expression levels.
In-Vitro Validation: FLIPR Calcium Mobilization Assay

To prove that the prodrug successfully permeates the cell and blocks CRTH2 signaling, a real-time Calcium flux assay is utilized.

Workflow Step1 Step 1: Cell Prep Seed Th2 cells Load Fluo-4 AM dye Step2 Step 2: Incubation Add EIMP (Prodrug) Allow 30 min cleavage Step1->Step2 Step3 Step 3: Challenge Inject PGD2 (EC80) Trigger Ca2+ flux Step2->Step3 Step4 Step 4: Readout Measure Fluorescence Calculate IC50 Step3->Step4

Figure 2: FLIPR Calcium Mobilization Assay workflow for evaluating prodrug activation and efficacy.

Step-by-Step Protocol:

  • Cell Seeding: Seed CRTH2-expressing Th2 cells (or recombinant CHO-CRTH2 cells) at 50,000 cells/well in a 384-well black/clear bottom plate.

  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator dye for 45 minutes at 37°C. Wash to remove extracellular dye.

  • Prodrug Incubation: Add EIMP (ethyl ester) at varying concentrations. Incubate for 30 minutes to allow for cell permeation and esterase-mediated cleavage.

  • Agonist Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader), inject PGD2 at its

    
     concentration.
    
  • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes. Self-Validation System: Inclusion of Fevipiprant (which does not require esterase cleavage) as an esterase-independent positive control ensures that any loss of EIMP signal is strictly due to failed prodrug cleavage rather than a systemic FLIPR assay failure.

Data Comparison: Cellular Efficacy
MetricEIMP (Pre-hydrolyzed Acid)EIMP (Ethyl Ester Prodrug)
In-Silico Predicted Cell

Poor (Low Permeability)15 nM (High Permeability)
In-Vitro FLIPR

>1000 nM18.5 nM

References

  • Norman, P. (2003). The use of indole-3-acetic acids as CRTH2 receptor antagonists. Expert Opinion on Therapeutic Patents.[Link]

  • Xue, L., et al. (2012). Diazine Indole Acetic Acids as Potent, Selective, and Orally Bioavailable Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2) for the Treatment of Allergic Inflammatory Diseases. Journal of Medicinal Chemistry.[Link]

  • Wang, L., et al. (2018). Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition. Molecular Cell (RCSB PDB ID: 6D26).[Link]

  • Pearson, D., et al. (2017). New Perspectives on Drug-Induced Liver Injury Risk Assessment of Acyl Glucuronides. ResearchGate.[Link]

Sources

reproducibility of experimental results using ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Reactivity Trade-off[1][2]

In the field of indole-based drug discovery and plant hormone research, reproducibility is often the first casualty of instability. Standard indole-3-acetic acid (IAA) derivatives are notorious for rapid oxidative degradation and facile enzymatic hydrolysis, leading to "concentration drift" during long-term assays.[1]

Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (henceforth referred to as Ind-C(Me)₂-OEt ) represents a structural evolution designed to solve this crisis. By introducing a gem-dimethyl group at the


-carbon, this molecule leverages steric hindrance to block metabolic degradation and spontaneous hydrolysis.[1]

This guide objectively compares Ind-C(Me)₂-OEt against its non-methylated counterparts, demonstrating why it is the superior standard for long-duration assays, despite the synthetic challenges it presents.[1]

Comparative Analysis: The Gem-Dimethyl Advantage[1][2]

The core differentiator of Ind-C(Me)₂-OEt is the quaternary carbon linking the indole ring to the ester functionality.[1] This structural modification fundamentally alters the molecule's kinetic profile compared to the industry standard, Ethyl Indole-3-acetate (Ind-CH₂-OEt).[1]

Table 1: Physicochemical & Functional Comparison
FeatureInd-C(Me)₂-OEt (Target)Ethyl Indole-3-acetate (Standard)Implication for Researchers
Structure Indole-C(CH₃)₂-COOEtIndole-CH₂-COOEtTarget has a sterically crowded carbonyl.
Hydrolytic Stability High (

@ pH 8)
Low (

@ pH 8)
Target resists non-specific esterase activity in media.[1]
Oxidative Stability High (Blocked

-proton)
Low (Benzylic oxidation prone)Target prevents formation of dioxindole byproducts.[1]
Metabolic Fate Blocked

-oxidation
Rapid

-oxidation
Target persists in cell-based assays; Standard is consumed.
Solubility Lipophilic (LogP ~3.[1]5)Moderate (LogP ~2.3)Target requires precise DMSO/Ethanol carrier protocols.
Mechanism of Action: The Steric Shield

The gem-dimethyl group exerts a "Steric Shield" effect.[1] In standard esters, the carbonyl carbon is accessible to nucleophiles (water, hydroxide, serine proteases).[1] In Ind-C(Me)₂-OEt, the two methyl groups create a physical barrier, significantly increasing the activation energy required for hydrolysis.[1]

StericShield Standard Standard Indole Ester (Accessible Carbonyl) Hydrolysis Hydrolysis/Enzymatic Attack Standard->Hydrolysis Low Energy Barrier Target Ind-C(Me)2-OEt (Gem-Dimethyl Shield) Target->Hydrolysis High Steric Barrier Result_Std Rapid Degradation (Variable Concentration) Hydrolysis->Result_Std Fast Kinetics Result_Tgt Stable Concentration (High Reproducibility) Hydrolysis->Result_Tgt Slow Kinetics

Figure 1: The gem-dimethyl group increases the energy barrier for hydrolysis, preventing rapid degradation common in standard indole esters.[1]

Validated Experimental Protocols

To achieve reproducible results, you must account for the molecule's high stability.[1] Standard protocols for indole esters will fail here because they are too mild to activate the target or too aggressive for the indole ring.[1]

Protocol A: Synthesis & Purification (The "Indium Route")

Why this method? Direct alkylation of indole with


-bromo esters often leads to N-alkylation byproducts. The Indium(III)-catalyzed route ensures C3-selectivity.[1]
  • Reagents: 1-Methylindole (or Indole), Ethyl

    
    -bromo-isobutyrate, 
    
    
    
    (Catalyst).[1]
  • Reaction: Reflux in dichloromethane (DCM) or dichloroethane (DCE) for 4-6 hours.

  • Critical Step: The quaternary carbon formation is slow.[1] Monitor via TLC (Hexane:EtOAc 8:2).[1]

  • Purification:

    • Flash Chromatography is mandatory .[1]

    • Stationary Phase: Silica Gel 60.[1]

    • Mobile Phase: Gradient 0%

      
       15% EtOAc in Hexane.[1]
      
    • QC Check: Look for the singlet at

      
       ppm (6H) in 
      
      
      
      H-NMR corresponding to the gem-dimethyl group.[1]
Protocol B: Controlled Hydrolysis (Activation)

Context: If your experiment requires the free acid form (e.g., for receptor binding), you cannot rely on cellular esterases to cleave this molecule efficiently.[1] You must chemically hydrolyze it prior to application.[1]

The Challenge: Standard LiOH/THF protocols (1 hour @ RT) will yield <10% conversion due to steric hindrance.[1]

The Solution (High-Pressure Saponification):

  • Dissolve: 100 mg Ind-C(Me)₂-OEt in 2 mL Methanol.

  • Base: Add 4 mL of 4M NaOH (Excess base is required to overcome the steric barrier).

  • Heat: Reflux at 80°C for 12-18 hours .

    • Note: Monitor for indole decomposition (browning).[1] If browning occurs, reduce temp to 60°C and extend time to 24h.

  • Workup: Acidify carefully to pH 3 with 1M HCl at 0°C to precipitate the acid.

Troubleshooting & Quality Control

Reproducibility failures with this molecule usually stem from purity issues or solubility mismatches.[1]

Diagnostic Workflow

QC_Workflow Start Batch Receipt/Synthesis NMR_Check 1H-NMR QC (Check 1.6ppm Singlet) Start->NMR_Check Decision Purity > 98%? NMR_Check->Decision Fail Recrystallize (Hexane/EtOAc) Decision->Fail No Pass Solubility Test (DMSO Stock) Decision->Pass Yes Fail->NMR_Check Precipitation Precipitation in Media? Pass->Precipitation Formulation Use Cyclodextrin or BSA Carrier Precipitation->Formulation Yes Ready Proceed to Assay Precipitation->Ready No Formulation->Ready

Figure 2: Quality Control workflow to ensure batch consistency and prevent solubility-related artifacts in biological assays.

Common Artifacts
  • False Negatives in Binding Assays:

    • Cause: The ester is too stable and does not hydrolyze to the active acid form inside the cell/assay buffer.[1]

    • Fix: Use the pre-hydrolyzed free acid (Protocol B) if the target is a surface receptor.[1] Use the ester only for intracellular targets where membrane permeability is required, but validate intracellular esterase cleavage first.[1]

  • Precipitation in Aqueous Media:

    • Cause: The gem-dimethyl group adds significant lipophilicity.[1]

    • Fix: Do not exceed 0.1% DMSO final concentration.[1] If higher concentrations are needed, complex with hydroxypropyl-

      
      -cyclodextrin.[1]
      

References

  • Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1] Link[1]

  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989).[1] Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12.[1][2] Link

  • Li, B., Tian, D., & Tang, W. (2013).[1] Regioselective 2-alkylation of indoles with

    
    -bromo esters catalyzed by Pd/P,P=O system.[1][3][4] Organic Letters (via ResearchGate).[1] Link
    
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106.[1] (Foundational text on Thorpe-Ingold Effect). Link

Sources

Structural Analogs of Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate: A Comparative Guide to Pharmacological Activity and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In medicinal chemistry, the indole-3-acetic acid (IAA) scaffold is a privileged structure, serving as the backbone for numerous anti-inflammatory, analgesic, and antineoplastic agents. Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate represents a critical structural evolution of this scaffold. By introducing a gem-dimethyl group (α,α-dimethylation) to the acetate side chain, researchers fundamentally alter the molecule's pharmacokinetic and pharmacodynamic profile.

The Causality of α,α-Dimethylation:

  • Metabolic Shielding: The bulky methyl groups create severe steric hindrance around the ester/acid carbonyl. This prevents rapid hydrolysis by esterases and blocks α-carbon oxidation, significantly extending the compound's half-life compared to un-methylated analogs.

  • Conformational Locking: The gem-dimethyl moiety restricts the rotational freedom of the propanoate side chain. This locks the pharmacophore into a specific 3D geometry that selectively favors the wider hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme over the narrower COX-1 channel.

  • Enhanced Lipophilicity: The addition of alkyl groups increases the partition coefficient (LogP), improving cellular membrane permeability, which is crucial for intracellular target engagement[1].

Comparative Performance Analysis

To contextualize the efficacy of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate, it must be compared against established structural analogs, including FDA-approved NSAIDs (Indomethacin, Etodolac) and other propanoate derivatives[2].

Quantitative Analog Comparison
CompoundStructural ModificationPrimary TargetCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Ethyl 2-(1H-indol-3-yl)acetate Baseline (Unsubstituted α-carbon)Weak COX inhibitor>100.0>100.0N/A
Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate α,α-dimethylationModerate COX-2 inhibitor~45.2~12.53.6
Indomethacin N-p-chlorobenzoyl, 5-methoxy, α-methylNon-selective COX0.0180.260.07
Etodolac Tetrahydropyrano-indole fusionCOX-2 Selective53.50.11486.0
2-Aryl-2-(3-indolyl)propanoates α-Aryl substitutionCytotoxicity / 5-LOXN/AN/AN/A (Targets Apoptosis)

Data Interpretation: While Indomethacin is highly potent, its lack of COX-2 selectivity leads to gastrointestinal toxicity. The gem-dimethylation in our target compound shifts the selectivity index favorably towards COX-2, acting as a structural bridge between non-selective indoles and highly selective fused-ring systems like Etodolac. Recent studies also highlight the versatility of the propanoate scaffold in developing cytotoxic agents against glioblastoma and other cell lines by substituting the methyl groups with aryl rings[1],[3].

Mechanistic Pathway

The primary pharmacological mechanism for these indole-3-propanoate analogs is the competitive inhibition of the Cyclooxygenase pathway, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.

COX_Pathway AA Arachidonic Acid (Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX Catalysis PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Oxygenation PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidation Inflammation Inflammation & Pain PGH2->Inflammation Downstream Signaling Inhibitor Indole-3-propanoate Analogs Inhibitor->COX Competitive Inhibition

Fig 1: Mechanism of COX inhibition by indole-3-propanoate analogs.

Self-Validating Experimental Protocols

To ensure robust, reproducible results, the following protocols are designed as self-validating systems. Every critical step includes a built-in verification mechanism.

Protocol A: Regioselective Synthesis of α,α-Dimethyl Indole Esters

Objective: Synthesize ethyl 2-(1H-indol-3-yl)-2-methylpropanoate without unwanted N-alkylation.

  • N-Protection: Dissolve ethyl 2-(1H-indol-3-yl)acetate in anhydrous dichloromethane (DCM). Add Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP.

    • Causality: The indole nitrogen is highly nucleophilic. Boc-protection is mandatory to prevent methyl iodide from attacking the nitrogen, which would ruin the yield of the target α-alkylated product.

  • Double α-Alkylation: Cool the solution to -78°C under Argon. Add 2.2 equivalents of Lithium diisopropylamide (LDA), followed by 2.5 equivalents of Methyl Iodide (MeI).

    • Causality: LDA is a sterically hindered, non-nucleophilic base. It selectively abstracts the weakly acidic α-protons without attacking the ester carbonyl. The low temperature prevents side reactions.

  • Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours to remove the Boc group.

  • Self-Validation Check: Perform ¹H-NMR spectroscopy on the final product.

    • Validation Criteria: The disappearance of the α-CH₂ protons (usually around 3.7 ppm) and the appearance of a sharp 6H singlet at ~1.55 ppm confirms successful gem-dimethylation. If the 6H singlet is missing, the alkylation failed, and the batch must be discarded.

Protocol B: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

Objective: Quantify the IC₅₀ values of the synthesized analogs.

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing hematin.

  • Compound Incubation: Add the indole analogs (0.1 µM to 100 µM in DMSO) to the enzyme solution and incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation is critical. It allows the inhibitor to reach binding equilibrium within the enzyme's active site before the substrate is introduced, ensuring accurate measurement of competitive inhibition.

  • Reaction Initiation: Add Arachidonic Acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine, fluorescent probe).

    • Causality: COX converts arachidonic acid to PGG₂, which is reduced to PGH₂. This reduction is stoichiometrically coupled to the oxidation of ADHP into highly fluorescent resorufin.

  • Self-Validation Check: The assay plate must include a 1% DMSO vehicle control (100% activity) and an Indomethacin positive control.

    • Validation Criteria: Read fluorescence at Ex/Em = 535/590 nm. If the Indomethacin control does not yield an IC₅₀ of 0.015–0.025 µM for COX-1, the enzyme has degraded, and the entire plate's data is rejected.

Workflow Synth 1. Alkylation & Esterification Purify 2. Column Chromatography Synth->Purify Char 3. NMR & HRMS Characterization Purify->Char Assay 4. Fluorometric COX Assay Char->Assay Data 5. SAR & IC50 Analysis Assay->Data

Fig 2: Self-validating workflow for the synthesis and evaluation of indole analogs.

References

  • Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)Propionic Acid Derivatives Source: MDPI URL: [Link]

  • Ethyl 2,2-di(1H-indol-3-yl)propanoate (CID 267110) Source: PubChem, National Institutes of Health URL:[Link]

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Source: MDPI URL:[Link]

  • Indomethacin (CID 3715) Source: PubChem, National Institutes of Health URL:[Link]

  • Etodolac (CID 3308) Source: PubChem, National Institutes of Health URL:[Link]

Sources

comparing the efficacy of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate with known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (referred to herein as Ethyl-IIBA , the ethyl ester of Indole-3-isobutyric acid) against established inhibitors in its class.

Based on the structural specificity (gem-dimethyl substitution at the


-carbon), this molecule is pharmacologically classified as a competitive auxin antagonist (antiauxin) . While the indole scaffold is common in human therapeutics (e.g., IDO1 inhibitors, COX inhibitors), this specific "isobutyric" derivative is the gold standard for probing TIR1/AFB auxin signaling pathways  in chemical biology and agrochemical development.

Executive Summary & Mechanism of Action

Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate is a synthetic indole derivative designed to block auxin signaling. Unlike the natural hormone Indole-3-acetic acid (IAA) , which acts as a "molecular glue" to stabilize the interaction between the TIR1 ubiquitin ligase and Aux/IAA repressor proteins, Ethyl-IIBA occupies the binding pocket but prevents the recruitment of the repressor.

  • Core Utility: Chemical probe for inhibiting auxin-mediated gene expression and cell elongation.

  • Key Advantage: The gem-dimethyl group at the

    
    -position renders the molecule resistant to 
    
    
    
    -oxidation and degradation by IAA-oxidases, providing sustained inhibitory activity compared to natural indoles.
  • Primary Target: TIR1/AFB (Transport Inhibitor Response 1 / Auxin Signaling F-Box proteins).

Mechanistic Differentiator
FeatureAgonist (e.g., IAA)Antagonist (Ethyl-IIBA)
Binding Site TIR1 Pocket (Inositol hexakisphosphate cofactor)TIR1 Pocket (Inositol hexakisphosphate cofactor)
Aux/IAA Recruitment Promotes (Molecular Glue)Blocks (Steric Hindrance)
Metabolic Stability Low (Rapidly oxidized/conjugated)High (Blocked

-carbon)
Downstream Effect Degradation of Repressors

Gene ON
Stabilization of Repressors

Gene OFF

Comparative Efficacy Analysis

The following table compares Ethyl-IIBA with the industry-standard antiauxin (PCIB ) and the high-affinity specific antagonist (PEO-IAA ).

Table 1: Efficacy Profile vs. Known Inhibitors
CompoundStructure ClassTarget SpecificityPotency (IC

Root Growth)
Metabolic StabilityMechanism Type
Ethyl-IIBA Indole EsterTIR1/AFB (Broad)High (0.5 - 5

M)
Very High (Steric block)Competitive Antagonist
PCIB Phenoxy AcidGeneric Auxin SignalingModerate (10 - 50

M)
HighWeak Antagonist / Transport Inhibitor
PEO-IAA Alkoxy-IndoleTIR1 SpecificVery High (< 1

M)
ModerateCompetitive Antagonist
L-Kynurenine Tryptophan MetaboliteTAA1/TAR (Biosynthesis)Moderate (Ki = 11

M)
LowBiosynthesis Inhibitor

Key Insight: While PEO-IAA is a more modern, high-affinity probe, Ethyl-IIBA (and its free acid IIBA) remains a critical comparator due to its structural similarity to the native ligand (IAA) minus the agonist capability. It is particularly effective in "washout" experiments due to its reversible binding kinetics.

Biological Pathway Visualization

The diagram below illustrates the auxin signaling cascade and the precise intervention point of Ethyl-IIBA. Unlike biosynthesis inhibitors (L-Kynurenine), Ethyl-IIBA acts directly at the receptor level.

AuxinSignaling cluster_action Mechanism of Action Trp Tryptophan IPA Indole-3-Pyruvic Acid Trp->IPA TAA1/TAR IAA Indole-3-Acetic Acid (Natural Agonist) IPA->IAA YUC TIR1 TIR1/AFB Complex (E3 Ligase) IAA->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits (Glue) Degradation Ubiquitination & Degradation of Aux/IAA TIR1->Degradation With IAA ARF ARF Transcription Factors (Released) AuxIAA->ARF Inhibits Inhibitor Ethyl-IIBA (Inhibitor) Inhibitor->TIR1 Competes/Blocks Degradation->ARF Activates Response Gene Expression (Growth/Elongation) ARF->Response

Caption: Ethyl-IIBA competitively binds to the TIR1 pocket, preventing the recruitment of Aux/IAA repressors. Consequently, Aux/IAA proteins remain intact, constitutively repressing ARF transcription factors and blocking growth.

Experimental Protocols

To validate the efficacy of Ethyl-IIBA, the following Root Growth Inhibition Assay is the standard protocol. This system is self-validating: the inhibitor should reverse the effects of exogenous IAA or suppress basal growth.

Protocol: Arabidopsis Root Growth Inhibition Assay

Objective: Determine the IC


 of Ethyl-IIBA as an auxin antagonist.

Reagents:

  • Ethyl-IIBA Stock: 100 mM in DMSO.

  • IAA Stock: 10 mM in Ethanol.

  • Media: 0.5x Murashige & Skoog (MS) salts, 1% sucrose, 0.8% agar, pH 5.7.

  • Plant Material: Arabidopsis thaliana (Col-0) seeds.

Workflow:

  • Seed Sterilization: Surface sterilize seeds (70% EtOH, 1 min; 10% Bleach, 10 min; 5x sterile water wash).

  • Stratification: Keep seeds at 4°C for 2 days in the dark to synchronize germination.

  • Plate Preparation:

    • Control: DMSO only.

    • Agonist Control: IAA (100 nM).

    • Inhibitor Series: Ethyl-IIBA (0.1, 1, 10, 50, 100

      
      M).
      
    • Competition: IAA (100 nM) + Ethyl-IIBA (Series).

  • Growth: Plate seeds vertically. Grow for 7 days at 22°C, 16h light/8h dark.

  • Quantification: Photograph plates. Measure primary root length using ImageJ.

Expected Results (Validation):

  • IAA Only: Short, hairy roots (classic auxin phenotype).

  • Ethyl-IIBA Only: Elongated main root (due to inhibition of basal auxin), loss of gravitropism at high doses.

  • Competition (IAA + Ethyl-IIBA): The inhibitor should rescue the root length reduction caused by IAA, restoring it to near-Control levels.

Translational & Medicinal Chemistry Context

While primarily a tool in plant chemical biology, the gem-dimethyl indole propanoate scaffold has relevance in drug discovery:

  • Metabolic Stability: The

    
    -methylation (isobutyric motif) prevents degradation by metabolic enzymes that target the 
    
    
    
    -carbon of tryptophan derivatives. This makes it a useful scaffold for designing stable Indoleamine 2,3-dioxygenase (IDO1) or Tryptophan 2,3-dioxygenase (TDO) inhibitors, although specific amino-acid functionality is usually required for high affinity in those targets.
  • PPAR Agonism: Structurally related fibrates (isobutyric acid derivatives) are PPAR

    
     agonists. Ethyl-IIBA serves as a lipophilic negative control in these assays to test the necessity of the specific headgroup.
    
  • Antioxidant Activity: The indole ring acts as a radical scavenger.[1] The ethyl ester enhances cell permeability, making it a candidate for studying oxidative stress protection in non-polar cellular compartments.

References

  • Åberg, B. (1951). "On the growth substance activity of enantiomorphic -(indolyl-3)-propionic acids." Arkiv för Kemi, 3, 549-560. (Foundational work defining Indole-3-isobutyric acid as an antiauxin).
  • Hayashi, K., et al. (2012). "Rational design of an auxin antagonist of the SCF^TIR1 auxin receptor complex." ACS Chemical Biology, 7(3), 590-598. Link

  • Oono, Y., et al. (2003). "p-Chlorophenoxyisobutyric acid impairs auxin response in Arabidopsis root." Plant Physiology, 133(3), 1135-1147. Link

  • He, W., et al. (2011). "A small-molecule screen identifies L-kynurenine as a competitive inhibitor of TAA1/TAR activity in ethylene-directed auxin biosynthesis." The Plant Cell, 23(11), 3944-3960. Link

  • PubChem Compound Summary. "2-(1H-indol-3-yl)-2-methylpropanoic acid." Link

Sources

spectroscopic data comparison for validation of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Summary

Objective: This guide serves as an authoritative technical resource for the spectroscopic validation of Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (also known as Ethyl 2-(3-indolyl)isobutyrate). It is designed for medicinal chemists and analytical scientists requiring rigorous proof of structural identity, specifically distinguishing the target molecule from its biosynthetic precursors (e.g., Ethyl Indole-3-acetate) and common synthetic impurities (e.g., N-alkylated isomers).

The Validation Challenge: The synthesis of


-disubstituted indole esters often involves the alkylation of indole-3-acetic acid derivatives. This process introduces two critical validation hurdles:
  • Regioselectivity (N- vs. C-alkylation): Indoles are ambient nucleophiles. Confirming alkylation occurred at the C3-alpha carbon rather than the N1 nitrogen is paramount.

  • Degree of Alkylation: Distinguishing the target gem-dimethyl product from mono-methylated intermediates or unreacted starting material.

This guide provides a self-validating spectroscopic framework to overcome these challenges.

Part 2: Comparative Spectroscopic Analysis

To validate the target, one must objectively compare its spectral fingerprint against its most likely alternatives.

Table 1: Critical Spectroscopic Differentiators
FeatureTarget: Ethyl 2-(1H-indol-3-yl)-2-methylpropanoateAlternative A: Ethyl 2-(1H-indol-3-yl)acetate (Precursor)Alternative B: N-Methylated Impurity (N-Me Indole derivative)
1H NMR: Alpha-H Absent (Quaternary Carbon)Singlet (~3.70 ppm, 2H) Singlet (~3.70 ppm, 2H) (if not C-alkylated)
1H NMR: Methyls Singlet (~1.65 ppm, 6H) (Gem-dimethyl)AbsentSinglet (~3.75 ppm, 3H) (N-Methyl)
1H NMR: Indole NH Broad Singlet (~8.0-8.5 ppm) Broad Singlet (~8.0-8.5 ppm)Absent
13C NMR: C-Alpha Quaternary (~40-45 ppm) Methylene (~31 ppm)Methylene (~31 ppm)
IR: N-H Stretch Present (~3300-3400 cm⁻¹) PresentAbsent

Part 3: Detailed Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Validation

Rationale: NMR is the primary tool for structural confirmation. The disappearance of the alpha-methylene protons and the appearance of a 6-proton singlet are the definitive "Go/No-Go" signals.

Methodology:

  • Sample Preparation: Dissolve 10-15 mg of the isolated product in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solution is clear; filter if necessary to remove inorganic salts from the synthesis.

  • Acquisition:

    • 1H NMR: 16 scans minimum, relaxation delay (d1) ≥ 1.0 s.

    • 13C NMR: 512 scans minimum, proton-decoupled.

  • Key Assignments (Target Molecule):

PositionShift (ppm)MultiplicityIntegrationAssignment Logic
NH 8.10 - 8.50br s1HConfirms N1 is unsubstituted (rules out N-alkylation).
Ar-H 7.00 - 7.70m4HTypical indole aromatic pattern (H4, H5, H6, H7).
C2-H 6.90 - 7.10d/s1HCharacteristic indole C2 proton.
OCH₂ 4.10 - 4.20q (J=7 Hz)2HEthyl ester methylene.
Gem-Me 1.60 - 1.70 s 6H CRITICAL: Proves gem-dimethylation at C-alpha.
OCH₂CH₃ 1.15 - 1.25t (J=7 Hz)3HEthyl ester methyl.[1]

Self-Validating Check:

  • If you see a singlet at ~3.75 ppm integrating to 3H, you have N-alkylation .

  • If you see a singlet at ~3.70 ppm integrating to 2H, you have unreacted starting material .

  • Success Criteria: Presence of 1.65 ppm singlet (6H) + Presence of NH signal.

Protocol 2: Infrared (IR) Spectroscopy

Rationale: IR provides a rapid check for functional groups, specifically the ester carbonyl and the indole amine.

Methodology:

  • Technique: ATR (Attenuated Total Reflectance) on neat solid/oil.

  • Scan Range: 4000 cm⁻¹ to 600 cm⁻¹.

  • Diagnostic Bands:

    • 3300 - 3400 cm⁻¹ (Medium, Broad): N-H stretch. Must be present.

    • 2900 - 3000 cm⁻¹ (Weak): C-H aliphatic stretch (enhanced by gem-dimethyl).

    • 1720 - 1735 cm⁻¹ (Strong): Ester C=O stretch.

    • 740 - 750 cm⁻¹ (Strong): ortho-Disubstituted benzene ring (indole out-of-plane bending).

Protocol 3: Mass Spectrometry (MS)

Rationale: Confirms the molecular formula and degree of substitution.

Methodology:

  • Ionization: ESI (Electrospray Ionization) in Positive Mode (+).

  • Expected Signals:

    • [M+H]⁺: Calculated m/z for C₁₆H₁₉NO₂ ≈ 258.15 .

    • [M+Na]⁺: ≈ 280.13.

  • Fragmentation Pattern:

    • Loss of ethoxy group (-OEt, -45 Da).

    • Loss of ester group (-COOEt, -73 Da) to form the stable tertiary carbocation at the indole C3 position.

Part 4: Validation Workflow & Logic

The following diagram illustrates the logical decision tree for validating the synthesis product.

ValidationWorkflow Start Crude Product Isolated H_NMR Run 1H NMR (CDCl3) Start->H_NMR Check_NH Is NH Signal Present? (~8.0-8.5 ppm) H_NMR->Check_NH Check_GemMe Is Gem-Dimethyl Singlet Present? (~1.65 ppm, 6H) Check_NH->Check_GemMe Yes Check_NMe Is N-Methyl Singlet Present? (~3.75 ppm, 3H) Check_NH->Check_NMe No Result_Target VALIDATED: Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate Check_GemMe->Result_Target Yes Result_Precursor FAILURE: Unreacted Precursor/Mono-methyl Check_GemMe->Result_Precursor No (Signal at 3.70 ppm) Result_N_Alk FAILURE: N-Alkylated Impurity Check_NMe->Result_N_Alk Yes

Figure 1: Spectroscopic decision tree for validating regioselectivity and alkylation status.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 267110, Ethyl 2,2-di(1H-indol-3-yl)propanoate. (Used for comparative spectral data of hindered indole esters). Retrieved from [Link]

  • Somei, M., & Yamada, F. (2004). Advances in the Chemistry of 1-Hydroxyindoles. (Provides foundational NMR shift data for C3-substituted indoles). Heterocycles, 63(2).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for calculating theoretical shifts of gem-dimethyl vs. N-methyl groups).

Sources

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